molecular formula C12H11N3 B1169842 Ritonavir-13C3 CAS No. 162990-01-4

Ritonavir-13C3

Cat. No.: B1169842
CAS No.: 162990-01-4
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Description

N-[3-hydroxy-5-[[3-methyl-2-[[[methyl-[(2-propan-2-yl-4-thiazolyl)methyl]amino]-oxomethyl]amino]-1-oxobutyl]amino]-1,6-diphenylhexan-2-yl]carbamic acid 5-thiazolylmethyl ester is a N-acyl-amino acid.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDNCNXCDXHOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861417
Record name N-[4-Hydroxy-1,6-diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]-N~2~-(methyl{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}carbamoyl)valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ritonavir-13C3 and Its Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritonavir-13C3 is a stable, isotopically labeled form of Ritonavir, a potent antiretroviral agent and pharmacokinetic enhancer. This technical guide provides a comprehensive overview of this compound, detailing its primary application in research as an internal standard for quantitative bioanalysis. The document elucidates the critical role of this compound in pharmacokinetic and drug metabolism studies, offering detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Furthermore, this guide presents key quantitative data on Ritonavir's pharmacokinetics and its inhibitory effects on cytochrome P450 3A4 (CYP3A4), supported by diagrams of its metabolic pathway and typical experimental workflows.

Introduction to this compound

This compound is a synthetically produced version of Ritonavir where three carbon-12 atoms have been replaced with the heavier, non-radioactive carbon-13 isotope. This isotopic labeling does not alter the chemical properties of the molecule but increases its molecular weight by three atomic mass units. This mass difference is the key to its utility in research, allowing it to be distinguished from the unlabeled parent drug, Ritonavir, by mass spectrometry.

Table 1: Physicochemical Properties of Ritonavir and this compound

PropertyRitonavirThis compound
Chemical Formula C37H48N6O5S2(13C)3C34H48N6O5S2
Molecular Weight 720.95 g/mol 723.92 g/mol
CAS Number 155213-67-51217673-23-8
Appearance White SolidWhite Solid
Primary Function HIV Protease Inhibitor, CYP3A4 InhibitorInternal Standard for Bioanalysis

Primary Use in Research: The Gold Standard for Bioanalysis

The principal application of this compound in a research setting is as an internal standard in quantitative bioanalytical methods, most notably in LC-MS/MS assays. The use of a stable isotope-labeled internal standard is considered the gold standard for pharmacokinetic and drug metabolism studies due to its ability to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

In these studies, a known quantity of this compound is added to biological samples (e.g., plasma, urine) containing the unlabeled Ritonavir. Both the analyte (Ritonavir) and the internal standard (this compound) are extracted and analyzed simultaneously. Because they are chemically identical, they exhibit the same behavior during extraction, chromatography, and ionization. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's mass spectrometry signal to that of the internal standard, a highly accurate quantification of the analyte's concentration can be achieved.

Experimental Protocols

Quantification of Ritonavir in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical method for the determination of Ritonavir concentrations in human plasma, a critical component of pharmacokinetic studies.

3.1.1. Materials and Reagents

  • Ritonavir analytical standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Water (deionized)

3.1.2. Sample Preparation

  • Spiking of Internal Standard: To a 50 µL aliquot of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol:water 50:50).

  • Protein Precipitation: Add 100 µL of methanol to the plasma sample to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at 13,000 x g for 5 minutes.

  • Dilution and Transfer: Transfer 50 µL of the clear supernatant to a new vial and add 100 µL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5).

  • Injection: Transfer the final mixture to an autosampler vial for injection into the LC-MS/MS system.

3.1.3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 300 µL/min

    • Injection Volume: 20 µL

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ritonavir: m/z 721.4 → 268.2[1]

      • This compound: m/z 724.4 → 271.2 (predicted)

3.1.4. Data Analysis A calibration curve is constructed by plotting the peak area ratio of Ritonavir to this compound against the known concentrations of the calibration standards. The concentration of Ritonavir in the unknown samples is then determined from this calibration curve.

In Vitro CYP3A4 Inhibition Assay

This protocol is used to determine the inhibitory potential of Ritonavir on the activity of the CYP3A4 enzyme, often using a probe substrate like midazolam.

3.2.1. Materials and Reagents

  • Ritonavir

  • Human liver microsomes (containing CYP3A4)

  • Midazolam (CYP3A4 probe substrate)

  • NADPH regenerating system

  • Acetonitrile

  • Control inhibitor (e.g., ketoconazole)

3.2.2. Experimental Procedure

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, phosphate buffer, and varying concentrations of Ritonavir (or control inhibitor).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

  • Initiation of Reaction: Add the CYP3A4 probe substrate (midazolam) to the mixture.

  • Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.

3.2.3. Data Analysis The rate of metabolite formation is measured at each concentration of Ritonavir. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated to determine the inhibitory potency of Ritonavir.

Quantitative Data

The use of this compound as an internal standard has enabled the precise determination of Ritonavir's pharmacokinetic parameters in various studies.

Table 2: Pharmacokinetic Parameters of Ritonavir in Healthy Volunteers

ParameterValueReference
Time to Peak Concentration (Tmax) ~4 hours[2]
Apparent Oral Clearance (CL/F) 7 - 9 L/h[2]
Terminal Half-life (t1/2) 3 - 5 hours[2]
Plasma Protein Binding 98 - 99%[2]
Excretion (unchanged drug in feces) ~34%[2]
Excretion (unchanged drug in urine) ~3.5%[2]

Table 3: Effect of Ritonavir on the Pharmacokinetics of the CYP3A4 Substrate Midazolam

Pharmacokinetic ParameterMidazolam AloneMidazolam with Ritonavir-boosted SaquinavirFold IncreaseReference
Cmax (ng/mL) --4.3
AUC (0-inf) (ng*h/mL) --12.4
Half-life (h) 4.714.93.2

Signaling Pathways and Experimental Workflows

Ritonavir Metabolic Pathway

Ritonavir is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. The major metabolic pathways include oxidation of the isopropylthiazole group and N-dealkylation.

Ritonavir_Metabolism cluster_cyp CYP450 Enzymes Ritonavir Ritonavir M2 Isopropylthiazole Oxidation Metabolite (M-2) Ritonavir->M2 Oxidation Other_Metabolites Other Oxidative Metabolites Ritonavir->Other_Metabolites N-dealkylation, etc. CYP3A4 CYP3A4 (major) CYP3A4->M2 CYP2D6 CYP2D6 (minor) CYP2D6->Other_Metabolites

Caption: Major metabolic pathways of Ritonavir mediated by CYP3A4 and CYP2D6.

Mechanism of CYP3A4 Inhibition by Ritonavir

Ritonavir is a potent mechanism-based inhibitor of CYP3A4. It binds to the active site of the enzyme, and through metabolic activation, forms a reactive intermediate that can irreversibly inactivate the enzyme.

CYP3A4_Inhibition Ritonavir Ritonavir Ritonavir_CYP3A4_complex Ritonavir-CYP3A4 Complex Ritonavir->Ritonavir_CYP3A4_complex CYP3A4_active Active CYP3A4 CYP3A4_active->Ritonavir_CYP3A4_complex Reactive_Intermediate Reactive Intermediate Complex Ritonavir_CYP3A4_complex->Reactive_Intermediate Metabolic Activation CYP3A4_inactive Inactive CYP3A4 Reactive_Intermediate->CYP3A4_inactive Irreversible Inactivation

Caption: Mechanism of irreversible inhibition of CYP3A4 by Ritonavir.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

PK_Workflow start Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) start->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing (Peak Integration) analysis->data_processing quantification Quantification (Ratio of Analyte/IS) data_processing->quantification pk_analysis Pharmacokinetic Parameter Calculation quantification->pk_analysis

Caption: Workflow for pharmacokinetic analysis using an internal standard.

Conclusion

This compound is an indispensable tool for researchers in drug development and pharmacology. Its role as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the quantification of Ritonavir in biological matrices. This technical guide has provided the foundational knowledge, detailed protocols, and quantitative data necessary for the effective utilization of this compound in research, ultimately contributing to a better understanding of the pharmacokinetics and drug-drug interaction potential of Ritonavir and co-administered therapeutic agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ritonavir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ritonavir-13C3, an isotopically labeled version of the antiretroviral drug Ritonavir. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis, offering detailed data, experimental protocols, and visual representations of key biological pathways and analytical workflows.

Core Physicochemical Properties

This compound is a stable, isotopically labeled form of Ritonavir, a potent inhibitor of the HIV-1 protease. The incorporation of three carbon-13 isotopes provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays. The following tables summarize the key physical and chemical properties of both this compound and its unlabeled counterpart for comparative analysis.

Table 1: General and Physical Properties
PropertyThis compoundUnlabeled RitonavirReference
Appearance White SolidWhite to light tan powder[1]
Molecular Formula 13C3C34H48N6O5S2C37H48N6O5S2[2]
Molecular Weight 723.92 g/mol 720.95 g/mol [2][]
Accurate Mass 723.3228 Da720.3492 Da[2]
CAS Number 1217673-23-8155213-67-5[2]
Melting Point ~120-122 °C120-122 °C[4]
Solubility Soluble in ethanol and DMSO, poorly soluble in waterSoluble in ethanol (5 mg/mL), DMSO (15 mg/mL); poorly soluble in water (1 µg/mL at pH 6.8)[5]
Storage 2-8°C RefrigeratorStore between 5° and 30°C[1][6]
Table 2: Chemical and Pharmacokinetic Properties
PropertyValue (for Unlabeled Ritonavir)Reference
pKa 1.8 and 2.6
LogP 3.546
Protein Binding ~98-99% (primarily to albumin and alpha-1 acid glycoprotein)[7]
Metabolism Primarily by Cytochrome P450 enzymes CYP3A and CYP2D6[7]
Elimination Primarily in the feces[7]

Mechanism of Action

Ritonavir exerts its therapeutic effects through a dual mechanism of action. Primarily, it is an inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for the assembly of mature, infectious virions. By binding to the active site of the protease, Ritonavir prevents this cleavage, leading to the production of immature and non-infectious viral particles.[7][8]

Furthermore, Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[8][9] This inhibition is clinically significant as CYP3A4 is responsible for the metabolism of many other antiretroviral drugs. By inhibiting CYP3A4, Ritonavir "boosts" the plasma concentrations of co-administered protease inhibitors, enhancing their therapeutic efficacy and allowing for lower dosing.[8][10] This pharmacokinetic enhancement is a key reason for its continued use in combination therapies for HIV/AIDS.[10]

Beyond its antiviral applications, Ritonavir's inhibition of multiple signaling pathways, including the Akt and nuclear factor-kappaB pathways, has led to investigations into its potential as an antineoplastic agent.[11]

Ritonavir_Mechanism_of_Action cluster_hiv HIV Life Cycle Inhibition cluster_cyp Pharmacokinetic Boosting HIV Polyprotein HIV Polyprotein HIV Protease HIV Protease HIV Polyprotein->HIV Protease Cleavage by Functional Viral Proteins Functional Viral Proteins HIV Protease->Functional Viral Proteins Produces Mature Virion Mature Virion Functional Viral Proteins->Mature Virion Assemble into Other Protease Inhibitors Other Protease Inhibitors CYP3A4 CYP3A4 Other Protease Inhibitors->CYP3A4 Metabolized by Increased Bioavailability Increased Bioavailability Other Protease Inhibitors->Increased Bioavailability Metabolized Drug Metabolized Drug CYP3A4->Metabolized Drug Ritonavir Ritonavir Ritonavir->HIV Protease Inhibits Ritonavir->CYP3A4 Inhibits

Caption: Mechanism of action of Ritonavir.

Experimental Protocols

The following protocols describe standard analytical methods for the quantification of Ritonavir, which are directly applicable to this compound when used as an internal standard in mass spectrometry-based assays.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of Ritonavir in pharmaceutical formulations and can be adapted for bioanalytical applications.

Instrumentation:

  • Agilent 1260 HPLC system or equivalent, equipped with a UV-Vis detector.[12]

  • ODS C18 column (e.g., 4.6 mm x 250 mm, 3.0 µm particle size).[12]

Reagents:

  • Ethanol, HPLC grade[12]

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade[12]

  • Orthophosphoric acid, analytical grade[12]

  • Acetonitrile, HPLC grade[13]

  • Water, HPLC grade

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM KH2PO4 solution and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of this buffer and acetonitrile in a 45:55 (v/v) ratio. Filter the mobile phase through a 0.22 µm membrane filter and degas using an ultrasonic bath before use.[12][13]

  • Standard Solution Preparation: Prepare a stock standard solution of Ritonavir (or this compound) at a concentration of 500 µg/mL in ethanol. From this stock, prepare working standard solutions in the concentration range of 10-60 µg/mL by serial dilution with ethanol.[12]

  • Sample Preparation (from tablets): Weigh and grind 10 tablets to a fine powder. Accurately weigh an amount of powder equivalent to 25 mg of Ritonavir and transfer it to a 50 mL volumetric flask. Add 20 mL of ethanol to dissolve the Ritonavir, and then dilute to the mark with ethanol. After shaking for 15 minutes, filter the solution through a 0.22 µm syringe filter. Further dilute 1 mL of this solution to 10 mL with ethanol to obtain a final concentration of 50 µg/mL.[12]

  • Chromatographic Conditions:

    • Flow rate: 1.2 mL/min[12]

    • Column temperature: 25 °C[12]

    • Injection volume: 20 µL[12]

    • UV detection wavelength: 235 nm[12]

    • Run time: 15 minutes[12]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of Ritonavir is used for quantification against a calibration curve generated from the standard solutions.

Quantification by UV-Vis Spectrophotometry

This is a simpler method for the quantification of Ritonavir in pure form or in simple formulations.

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer[12]

Reagents:

  • Ethanol, UV grade[12]

Procedure:

  • Wavelength Determination (λmax): Prepare a standard solution of Ritonavir in ethanol (e.g., 30 µg/mL). Scan the solution from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 235 nm.[12][13]

  • Standard Curve Preparation: Prepare a series of standard solutions of Ritonavir in ethanol with concentrations ranging from 10-60 µg/mL.[12]

  • Sample Preparation: Prepare the sample solution in ethanol as described in the HPLC protocol to achieve a concentration within the standard curve range.

  • Measurement: Set the spectrophotometer to zero using ethanol as a blank. Measure the absorbance of the standard and sample solutions at 235 nm.

  • Analysis: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of Ritonavir in the sample solution from the calibration curve.

Experimental Workflow for Bioanalysis

This compound is most commonly employed as an internal standard for the quantification of Ritonavir in biological matrices such as plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following diagram illustrates a typical workflow for such an analysis.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_proc Data Processing Plasma Sample Plasma Sample Spike with this compound (IS) Spike with this compound (IS) Plasma Sample->Spike with this compound (IS) Protein Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike with this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection UPLC Separation UPLC Separation (Reversed-Phase) Supernatant Collection->UPLC Separation Mass Spectrometry Mass Spectrometry (Positive ESI, MRM) UPLC Separation->Mass Spectrometry Peak Integration Peak Integration Mass Spectrometry->Peak Integration Ratio Calculation Calculate Peak Area Ratio (Ritonavir / this compound) Peak Integration->Ratio Calculation Quantification Quantify against Calibration Curve Ratio Calculation->Quantification Final Concentration Final Concentration Quantification->Final Concentration

Caption: Bioanalytical workflow for Ritonavir.

References

Ritonavir-13C3 mechanism of action as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Ritonavir-13C3 as an Internal Standard

Executive Summary: The accurate quantification of therapeutic drugs in biological matrices is paramount for pharmacokinetic studies and clinical drug monitoring. For liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision. This guide provides a detailed examination of the mechanism of action of this compound, a stable isotope-labeled analog of the antiretroviral drug Ritonavir, when used as an internal standard. We will explore the core principles of isotope dilution mass spectrometry (IDMS), the specific advantages of this compound, and provide detailed experimental protocols and quantitative data relevant to its application.

Ritonavir is an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[1] It is also frequently used as a pharmacokinetic enhancer (booster) for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, which increases the bioavailability of co-administered drugs.[1][2] Accurate measurement of Ritonavir concentrations in plasma is crucial for therapeutic drug monitoring (TDM) to ensure efficacy and minimize toxicity.

LC-MS/MS has become the preferred method for quantifying drugs in complex biological matrices due to its high sensitivity and selectivity.[3] However, the analytical process is susceptible to variations that can compromise accuracy. These challenges include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results.

  • Sample Preparation Variability: Inconsistent recovery of the analyte during extraction steps (e.g., protein precipitation, liquid-liquid extraction) can introduce significant error.[4]

  • Instrumental Fluctuation: Minor variations in injection volume or mass spectrometer sensitivity can affect signal intensity.

To overcome these issues, a suitable internal standard (IS) is incorporated into the analytical workflow.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate quantification.[5][6] The strategy involves adding a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the workflow.[7] This SIL-IS is chemically and physically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).

The core principle is that the SIL-IS behaves identically to the native analyte throughout the entire analytical process—from sample extraction and chromatography to ionization and fragmentation.[7] Any sample loss or signal fluctuation will affect both the analyte and the SIL-IS to the same degree. Therefore, by measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, these variations are effectively nullified.[6] Quantification is based on this ratio, which is directly proportional to the concentration of the native analyte in the sample.[8]

G cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Workflow A Analytes (Ritonavir) P Sample Prep (Extraction) A->P Unknown Concentration M Matrix Components IS Known Amount of IS (this compound) IS->P LC LC Separation (Co-elution) P->LC MS MS/MS Detection (Signal Ratio) LC->MS Result Accurate Quantification MS->Result Ratio (Analyte/IS) corrects for loss & matrix effects

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

This compound: The Ideal Internal Standard

An ideal internal standard should be as structurally similar to the analyte as possible. A stable isotope-labeled version of the analyte is considered the ultimate choice. This compound is the ¹³C-labeled internal standard for Ritonavir.

  • Chemical Identity: It shares the exact same chemical structure, polarity, and ionization properties as Ritonavir. This ensures it co-elutes perfectly during liquid chromatography and experiences identical ionization efficiency and matrix effects.

  • Mass Difference: The three ¹³C atoms increase its molecular weight by approximately 3 Daltons compared to native Ritonavir.[9][] This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous but distinct detection of both compounds without cross-talk.

  • Stability: The ¹³C-C bond is stable, preventing isotopic exchange that can sometimes be an issue with deuterium (²H) labeled standards, particularly if the label is on an exchangeable proton site.

The specific labeling on this compound is on the 5-thiazolylmethyl ester group, a chemically stable part of the molecule.[9]

G cluster_RTV Ritonavir (Analyte) cluster_RTV13C3 This compound (Internal Standard) RTV_img Chemical Structure of Ritonavir MW: ~720.95 Da RTV13C3_img Structure with 13C Labeling (on thiazolylmethyl group) MW: ~723.92 Da

Caption: Structural comparison of Ritonavir and this compound.

Mechanism of Action in a Bioanalytical Workflow

The mechanism of this compound as an internal standard is its function within the bioanalytical workflow. The process corrects for potential errors at each major stage.

  • Sample Aliquoting and Spiking: A precise volume of the biological sample (e.g., 100 µL of plasma) containing an unknown amount of Ritonavir is taken. A small, fixed volume of a known concentration of this compound solution is added ("spiked"). At this point, the ratio of native Ritonavir to this compound is fixed.

  • Sample Preparation (Extraction): The spiked sample undergoes an extraction procedure, such as protein precipitation, to remove interfering macromolecules.[11] During this step, if a portion of the drug is physically lost (e.g., adhering to the precipitated protein pellet), an equivalent proportion of both Ritonavir and this compound will be lost. The ratio between them remains constant in the final extract.

  • LC-MS/MS Analysis: The extract is injected into the LC-MS/MS system.

    • Chromatography: Ritonavir and this compound, being chemically identical, co-elute from the HPLC column as a single, sharp peak.

    • Ionization: In the mass spectrometer's ion source, both molecules are ionized (e.g., by electrospray ionization, ESI). If matrix effects are present, they will suppress or enhance the ionization of both compounds equally, preserving their signal ratio.

    • Detection (MRM): The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode. It specifically monitors the precursor-to-product ion transitions for both Ritonavir and this compound. The instrument rapidly switches between monitoring the transition for the analyte and the transition for the internal standard, generating two distinct chromatograms.

  • Quantification: The peak area from each chromatogram is integrated. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area versus the concentration of the analyte for a series of known standards. The concentration of Ritonavir in the unknown sample is then calculated from its measured peak area ratio using this calibration curve.

G start Plasma Sample (Unknown Ritonavir Conc.) add_is Spike with known amount of this compound start->add_is prep Sample Preparation (e.g., Protein Precipitation) add_is->prep centrifuge Centrifuge to remove proteins prep->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject lc Chromatographic Separation (Co-elution) inject->lc ms MS/MS Detection (MRM) Measure Peak Area Ratio (Analyte / IS) lc->ms quantify Quantify against Calibration Curve ms->quantify end Final Ritonavir Concentration quantify->end

Caption: Typical bioanalytical workflow using an internal standard.

Quantitative Data for Method Development

The following tables summarize typical quantitative parameters for an LC-MS/MS method for Ritonavir, which serve as a starting point for method development using this compound.

Table 1: Mass Spectrometry Parameters

Parameter Ritonavir (Analyte) This compound (Internal Standard) Notes
Ionization Mode ESI Positive ESI Positive Electrospray ionization is standard for this class of molecule.
Precursor Ion [M+H]⁺ (m/z) 721.3 724.3 (Calculated) The IS precursor is +3 Da due to the three ¹³C atoms.
Product Ion (m/z) 296.1 296.1 Using a common fragment ion simplifies method setup.

| MRM Transition | 721.3 → 296.1 | 724.3 → 296.1 | This specific monitoring ensures high selectivity. |

Data derived from literature for Ritonavir.[11]

Table 2: Example Chromatographic Conditions

Parameter Value
HPLC Column C18 Reverse-Phase (e.g., Agilent Poroshell 120 SB-C18, 2.1 x 75 mm, 2.7 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B Acetonitrile[11]
Flow Rate 0.3 mL/min[11]
Column Temperature 35 °C[11]

| Injection Volume | 5 µL[11] |

Table 3: Representative Assay Performance Characteristics

Parameter Typical Value
Linearity Range 2.0 - 5000 ng/mL[11]
Inter- and Intra-day Precision < 15% RSD[8]
Accuracy 85 - 115% of nominal value[8]

| Extraction Recovery | 85.7% - 106%[11] |

Detailed Experimental Protocol

This section provides a representative protocol for the quantification of Ritonavir in human plasma using this compound as an internal standard.

6.1 Materials and Reagents

  • Ritonavir reference standard

  • This compound internal standard

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Formic Acid (LC-MS grade)

  • Control human plasma

6.2 Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ritonavir and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Ritonavir stock solution with 50:50 methanol:water to prepare working solutions for spiking calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 20 ng/mL): Dilute the this compound stock solution with acetonitrile to the desired final concentration.

6.3 Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.

  • Pipette 100 µL of the appropriate sample (blank plasma, spiked calibrator, QC, or unknown sample) into the corresponding tube.

  • Add 200 µL of the IS working solution (acetonitrile containing 20 ng/mL this compound) to every tube except the blank matrix control.[11]

  • Vortex mix each tube for 2 minutes to precipitate plasma proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.[11]

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial containing 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[11]

  • Cap the vials and place them in the autosampler for LC-MS/MS analysis.

6.4 LC-MS/MS Analysis

  • Inject 5 µL of the prepared sample onto the LC-MS/MS system.

  • Run the chromatographic method as described in Table 2.

  • Set up the mass spectrometer to acquire data in MRM mode using the transitions specified in Table 1.

6.5 Data Analysis

  • Integrate the peak areas for both Ritonavir and this compound.

  • Calculate the Peak Area Ratio (PAR) = (Peak Area of Ritonavir) / (Peak Area of this compound).

  • Construct a calibration curve by performing a linear regression of the PAR against the known concentrations of the calibration standards.

  • Determine the concentration of Ritonavir in the unknown samples by interpolating their measured PAR values from the calibration curve.

Conclusion

This compound serves as the ideal internal standard for the bioanalysis of Ritonavir. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its chemical identity and mass difference relative to the analyte allow it to perfectly track and correct for variations in sample preparation and instrument response. By normalizing the analyte signal to the internal standard signal, this method provides unparalleled accuracy, precision, and robustness, making it the definitive choice for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring of Ritonavir.

References

Commercial Sourcing and Technical Guide for High-Purity Ritonavir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Ritonavir-13C3, a stable isotope-labeled internal standard crucial for pharmacokinetic, bioequivalence, and metabolism studies of the antiretroviral drug Ritonavir. This document outlines key specifications from various suppliers, details on analytical methodologies for quality control, and a summary of its synthesis.

Introduction to this compound

Ritonavir, an HIV protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART).[1] Its pharmacokinetic profile and potential for drug-drug interactions necessitate accurate quantification in biological matrices. This compound, with three carbon-13 isotopes incorporated into its structure, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. Its chemical properties are nearly identical to unlabeled Ritonavir, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring precise and accurate quantification of the active pharmaceutical ingredient (API).

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer high-purity this compound. While specific batch-to-batch variations exist, the following tables summarize the typical product specifications available in the market. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase to obtain precise data.

Table 1: General Product Specifications for this compound

ParameterTypical Specification
Chemical Name (4,5-¹³C₂)1,3-thiazol-5-yl(1¹³C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate[2]
CAS Number 1217673-23-8[2][3]
Molecular Formula C₃₄¹³C₃H₄₈N₆O₅S₂
Molecular Weight Approximately 723.9 g/mol [2]
Appearance White to off-white or pale yellow solid/powder
Storage Typically -20°C, protected from light

Table 2: Comparative Data from Commercial Suppliers

SupplierProduct NumberReported Purity (Typical)Isotopic Enrichment (Typical)Available Formulations
LGC Standards TRC-R535001≥98% (Chemical Purity by HPLC)≥99 atom % ¹³CNeat solid
Santa Cruz Biotechnology sc-217773Information available upon request of CoAInformation available upon request of CoANeat solid
Biosynth SY.R535001-13C3Information available upon request of CoAInformation available upon request of CoANeat solid
Pharmaffiliates PA STI 078210Information available upon request of CoAInformation available upon request of CoANeat solid
Selleck Chemicals S1185HPLC: 99.95% purity[4]NMR: Consistent with structure[4]Powder

Note: The data in Table 2 is based on publicly available information and may not reflect the most current specifications. It is imperative to obtain a lot-specific Certificate of Analysis for precise quantitative data.

Synthesis and Purification

The synthesis of this compound involves a multi-step process where the carbon-13 labels are introduced at specific positions within the molecule. While proprietary synthesis routes are not fully disclosed by commercial suppliers, the general approach involves the use of ¹³C-labeled starting materials.

A plausible synthetic route would involve the preparation of a ¹³C-labeled thiazole-methanol fragment, which is then coupled with the main backbone of the Ritonavir molecule. For instance, the synthesis could start from ¹³C-labeled thiourea and a ¹³C-labeled brominated precursor to form the thiazole ring with two ¹³C atoms. A subsequent reaction with a ¹³C-labeled methylating agent could introduce the third ¹³C atom.

Purification is critical to ensure high chemical and isotopic purity. The final product is typically purified using preparative High-Performance Liquid Chromatography (HPLC) to remove any unreacted starting materials, byproducts, and unlabeled Ritonavir. The purified product is then lyophilized to yield a stable, solid material.

Ritonavir_13C3_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Labeled_Precursors ¹³C-labeled Starting Materials Start->Labeled_Precursors Coupling Multi-step Coupling Reactions Labeled_Precursors->Coupling Crude_Product Crude this compound Coupling->Crude_Product Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_Product High-Purity This compound Lyophilization->Pure_Product

A simplified workflow for the synthesis and purification of this compound.

Analytical Characterization and Quality Control

To ensure the identity, purity, and isotopic enrichment of this compound, a series of analytical tests are performed. The results of these tests are documented in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Methodology: A reversed-phase HPLC method with UV detection is typically employed to determine the chemical purity of this compound.

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where Ritonavir exhibits strong absorbance (e.g., 240 nm).

  • Quantification: The purity is determined by comparing the peak area of the this compound to the total area of all observed peaks.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Methodology: High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) is used to confirm the molecular weight and determine the isotopic enrichment of this compound.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Mass Analyzer: Time-of-flight (TOF), Orbitrap, or triple quadrupole analyzers.

  • Analysis: The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ of this compound at approximately m/z 724.9. The isotopic distribution is analyzed to calculate the percentage of molecules that contain the three ¹³C atoms, thus confirming the isotopic enrichment. The fragmentation pattern in MS/MS can be compared to that of an unlabeled Ritonavir standard to further confirm the structural identity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

  • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Analysis: The ¹H NMR spectrum will be very similar to that of unlabeled Ritonavir, with minor shifts possible due to the presence of ¹³C. The ¹³C NMR spectrum will show enhanced signals for the carbon atoms that are isotopically labeled, confirming the position of the labels.

Analytical_Workflow cluster_analysis Quality Control Analysis Product This compound (Final Product) HPLC HPLC-UV (Chemical Purity) Product->HPLC MS Mass Spectrometry (Identity & Isotopic Enrichment) Product->MS NMR NMR Spectroscopy (Structural Confirmation) Product->NMR CoA Certificate of Analysis HPLC->CoA MS->CoA NMR->CoA

The analytical workflow for quality control of this compound.

Application in Research and Development

High-purity this compound is an indispensable tool for drug development professionals. Its primary application is as an internal standard in bioanalytical methods for the quantification of Ritonavir in various biological matrices such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects during analysis, leading to highly accurate and precise results.

This is particularly important for:

  • Pharmacokinetic (PK) studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Ritonavir.

  • Bioequivalence (BE) studies: To compare the bioavailability of a generic formulation to the innovator product.

  • Therapeutic Drug Monitoring (TDM): To ensure that patients are maintaining therapeutic concentrations of Ritonavir.

  • Drug-drug interaction (DDI) studies: To investigate the effect of co-administered drugs on the pharmacokinetics of Ritonavir.

Conclusion

The commercial availability of high-purity this compound from various suppliers provides researchers with a reliable tool for the accurate quantification of Ritonavir. This technical guide has summarized the key specifications, synthesis, and analytical methodologies associated with this essential internal standard. When sourcing this compound, it is crucial for researchers to obtain and carefully review the lot-specific Certificate of Analysis to ensure the material meets the stringent requirements of their analytical methods. The use of this high-quality internal standard will ultimately contribute to the generation of robust and reliable data in the development and clinical use of Ritonavir.

References

The Role of Ritonavir-13C3 in Early-Stage Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core applications of the stable isotope-labeled compound, Ritonavir-13C3, in early-stage research and development. While specific public domain data on this compound is limited, its applications are analogous to other isotopically labeled versions of Ritonavir, such as deuterated forms (e.g., Ritonavir-d6), which are more commonly cited in scientific literature. The primary and most critical application of this compound is as an internal standard for the highly accurate and precise quantification of Ritonavir in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide will provide an in-depth overview of this principal application, including detailed experimental protocols, data presentation, and visualizations of the underlying scientific principles and workflows.

Introduction to Ritonavir and Isotopic Labeling

Ritonavir is an antiretroviral protease inhibitor primarily used to treat HIV/AIDS.[1] It is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a key pathway for the metabolism of many drugs.[2] This property has led to its widespread use as a pharmacokinetic enhancer, or "booster," for other protease inhibitors and various other therapeutic agents.[1][2] By inhibiting CYP3A4, ritonavir increases the plasma concentration and prolongs the half-life of co-administered drugs, thereby enhancing their therapeutic efficacy.[2]

Isotopically labeled compounds, such as this compound, are versions of the drug molecule where one or more atoms have been replaced by their stable (non-radioactive) isotopes. In this compound, three Carbon-12 atoms are replaced with Carbon-13 atoms. This substitution results in a molecule that is chemically identical to the parent drug but has a slightly higher molecular weight. This mass difference is the key to its utility in bioanalytical assays.

Core Application: Internal Standard in LC-MS/MS Bioanalysis

The cornerstone of early-stage drug development is the accurate characterization of a drug's pharmacokinetic (PK) profile. This requires precise measurement of the drug's concentration in biological fluids like plasma or serum over time. LC-MS/MS is the gold standard for this type of quantitative bioanalysis due to its high sensitivity and selectivity.

This compound serves as an ideal internal standard (IS) in LC-MS/MS assays for the quantification of ritonavir. An internal standard is a compound with very similar physicochemical properties to the analyte (in this case, ritonavir) that is added in a known quantity to every sample, calibrator, and quality control sample. Its purpose is to correct for variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

Principle of Stable Isotope Dilution Assays

The use of a stable isotope-labeled internal standard like this compound is the foundation of the stable isotope dilution (SID) assay, the most robust method for quantitative mass spectrometry. Here's how it works:

  • Chemical and Physical Similarity: this compound is chemically identical to ritonavir and thus behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer.

  • Mass Differentiation: Despite these similarities, the mass spectrometer can easily distinguish between ritonavir and this compound due to the mass difference imparted by the 13C isotopes.

  • Ratio-Based Quantification: The concentration of ritonavir in a sample is determined by calculating the ratio of the mass spectrometer's response for ritonavir to its response for the known amount of this compound. Any sample loss during processing will affect both the analyte and the internal standard equally, leaving their ratio unchanged.

dot

Caption: Workflow for a Stable Isotope Dilution LC-MS/MS Assay.

Experimental Protocols

While specific protocols may vary between laboratories, the following provides a detailed, representative methodology for the quantification of ritonavir in human plasma using an isotopically labeled internal standard like this compound.

Materials and Reagents
  • Ritonavir reference standard

  • This compound (Internal Standard)

  • HPLC-grade methanol and acetonitrile

  • Ammonium acetate

  • Formic acid

  • Control human plasma

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of ritonavir and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of ritonavir by serial dilution of the stock solution with a 50:50 methanol:water mixture.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 200 ng/mL) in the same diluent.

  • Calibration Standards: Prepare calibration standards by spiking control human plasma with the ritonavir working solutions to achieve a range of concentrations. For example, a typical calibration curve might range from 2 ng/mL to 5000 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (this compound).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 75 mm, 2.7 µm).[3]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A gradient elution is typically used to separate ritonavir from endogenous plasma components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ritonavir: m/z 721.3 → 296.1[3]

      • This compound: The precursor ion (m/z) will be 3 units higher than that of ritonavir (i.e., 724.3), while the product ion may be the same or different depending on the location of the 13C labels.

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G cluster_0 LC System cluster_1 MS/MS System LC_Pump LC Pump Mobile Phase Autosampler Autosampler Injects Sample LC_Pump->Autosampler Column C18 Column Separates Analytes Autosampler->Column ESI_Source ESI Source Ionization Column->ESI_Source Quad1 Quadrupole 1 (Q1) Precursor Ion Selection ESI_Source->Quad1 Ions Quad2 Quadrupole 2 (Q2) Collision Cell Quad1->Quad2 Ritonavir (721.3) This compound (724.3) Quad3 Quadrupole 3 (Q3) Product Ion Selection Quad2->Quad3 Fragments Detector Detector Quad3->Detector Ritonavir (296.1)

Caption: Schematic of an LC-MS/MS System for Ritonavir Quantification.

Data Presentation and Interpretation

The data generated from an LC-MS/MS bioanalytical method validation are typically presented in tables to demonstrate the method's performance characteristics.

Calibration Curve

The calibration curve demonstrates the relationship between the known concentrations of the standards and the instrument's response. The linearity of the curve is assessed by the correlation coefficient (r²), which should be close to 1.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Ritonavir2.0 - 5000≥ 0.99

Table 1: Representative Calibration Curve Parameters for Ritonavir.[3]

Precision and Accuracy

Precision measures the closeness of repeated measurements, expressed as the coefficient of variation (%CV). Accuracy measures how close the measured value is to the true value, expressed as a percentage of the nominal concentration. Regulatory guidelines typically require precision to be within 15% CV and accuracy to be within ±15% of the nominal value (20% for the Lower Limit of Quantification, LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ2.0< 2080-120< 2080-120
Low5.0< 1585-115< 1585-115
Medium1000< 1585-115< 1585-115
High2000< 1585-115< 1585-115

Table 2: Representative Precision and Accuracy Data for Ritonavir Quantification.[3]

Advanced Applications of this compound

Beyond its use as an internal standard for pharmacokinetic studies of ritonavir itself, this compound can be instrumental in early-stage research in several other contexts:

  • Drug-Drug Interaction (DDI) Studies: When investigating the effect of a new chemical entity (NCE) on the pharmacokinetics of ritonavir, this compound can be used to accurately quantify changes in ritonavir concentrations.

  • Metabolite Identification and Quantification: In studies of ritonavir's metabolism, this compound can be used to help distinguish between drug-related material and endogenous compounds in complex biological matrices.

  • Pharmacokinetic Enhancer Studies: In the development of new drugs that are substrates of CYP3A4, ritonavir is often used as a booster. In these studies, an isotopically labeled version of ritonavir is essential for accurately measuring its concentration and ensuring consistent boosting effects across study subjects.

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DDI_Mechanism DrugA Drug A (CYP3A4 Substrate) CYP3A4 CYP3A4 Enzyme (in Liver/Intestine) DrugA->CYP3A4 Metabolism Increased_DrugA Increased Plasma Concentration of Drug A DrugA->Increased_DrugA Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition Metabolites Inactive Metabolites CYP3A4->Metabolites

Caption: Ritonavir's Mechanism as a Pharmacokinetic Enhancer.

Conclusion

This compound, as a stable isotope-labeled internal standard, is an indispensable tool in the early-stage research and development of ritonavir and other drugs that interact with it. Its application in LC-MS/MS-based bioanalysis enables the highly accurate and precise quantification of ritonavir in biological matrices, which is fundamental for pharmacokinetic characterization, drug-drug interaction studies, and the development of new therapeutic regimens where ritonavir is used as a pharmacokinetic enhancer. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

References

The Role of Ritonavir-13C3 in Advancing In Vitro Metabolic Stability Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of stable isotope-labeled Ritonavir, specifically Ritonavir-13C3, in the context of in vitro metabolic stability assays. Accurate assessment of a drug candidate's metabolic fate is a cornerstone of modern drug development, directly influencing critical parameters such as bioavailability, dosing regimens, and potential drug-drug interactions. The use of isotopically labeled internal standards like this compound is paramount for achieving the high degree of precision and accuracy required in these non-clinical studies.

Introduction to Ritonavir Metabolism

Ritonavir, an antiretroviral agent of the protease inhibitor class, is extensively metabolized in the liver. Its metabolic profile is complex, involving multiple cytochrome P450 (CYP) enzymes. Primarily, Ritonavir is metabolized by CYP3A isozymes, and to a lesser extent, by CYP2D6.[1] Research has also indicated that CYP2J2 can efficiently metabolize Ritonavir.[2]

The biotransformation of Ritonavir occurs mainly through oxidative and hydrolytic pathways.[3][4] Four major oxidative metabolites have been identified in humans.[1] The metabolism of Ritonavir is a critical determinant of its pharmacokinetic profile and its well-known potent inhibitory effects on CYP3A4, a property leveraged in combination therapies to "boost" the plasma concentrations of other co-administered drugs.[1][5]

The Significance of this compound in Metabolic Stability Assays

In in vitro metabolic stability assays, the rate of disappearance of a parent drug is monitored over time when incubated with metabolically active systems like liver microsomes or hepatocytes.[6][7] The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of the analytical methodology, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS), employed to quantify the concentration of the parent drug.

This compound, which is chemically identical to Ritonavir but contains three heavier carbon-13 isotopes, co-elutes with the unlabeled drug during chromatographic separation. However, it is readily distinguishable by its higher mass in the mass spectrometer. This allows it to serve as a robust internal standard to correct for variations in sample processing, matrix effects, and instrument response, thereby ensuring the generation of high-quality, reliable data.

Experimental Protocol: In Vitro Metabolic Stability of Ritonavir using Human Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of Ritonavir. The inclusion of this compound as an internal standard during the sample analysis phase is a standard practice for ensuring data integrity.

Materials and Reagents:

  • Ritonavir

  • This compound (for use as an internal standard during LC-MS/MS analysis)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for protein precipitation

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching & Sample Prep cluster_analysis Analysis cluster_data Data Interpretation A Prepare Ritonavir Stock Solution D Pre-incubate HLM and Ritonavir at 37°C A->D B Prepare HLM Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Add Cold Acetonitrile with this compound (Internal Standard) F->G H Centrifuge to Precipitate Proteins G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Quantify Ritonavir/Ritonavir-13C3 Ratio J->K L Plot % Ritonavir Remaining vs. Time K->L M Calculate Half-Life (t½) L->M N Calculate Intrinsic Clearance (CLint) M->N

Caption: Workflow for an in vitro metabolic stability assay of Ritonavir.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Ritonavir in a suitable organic solvent (e.g., DMSO or methanol).

    • Dilute the pooled human liver microsomes to the desired concentration in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the human liver microsomes and the Ritonavir working solution. Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins. This quenching solution should be spiked with a known concentration of this compound to serve as the internal standard.

    • Vortex the samples and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Ritonavir and this compound. The ratio of the peak area of Ritonavir to that of this compound is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Ritonavir remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula for the experimental setup.[8]

Ritonavir Metabolic Pathways

The metabolism of Ritonavir is multifaceted, primarily involving CYP3A4 and CYP2D6. The major metabolic transformations include hydroxylation, N-demethylation, and cleavage of the thiazole groups.[9][10]

G cluster_enzymes Metabolizing Enzymes cluster_metabolites Major Metabolites Ritonavir Ritonavir CYP3A4 CYP3A4/5 Ritonavir->CYP3A4 Primary Pathway CYP2D6 CYP2D6 Ritonavir->CYP2D6 Secondary Pathway CYP2J2 CYP2J2 Ritonavir->CYP2J2 M1 M1 (Deacylation) CYP3A4->M1 M2 M2 (Hydroxylation) CYP3A4->M2 M7 M7 (N-demethylation) CYP3A4->M7 M11 M11 (N-dealkylation) CYP3A4->M11 CYP2D6->M7

Caption: Key metabolic pathways of Ritonavir.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to Ritonavir's metabolism and its interaction with metabolizing enzymes.

Table 1: In Vitro Metabolism of Ritonavir by different CYP Isozymes

CYP Isozyme Metabolic Clearance (at 1 µM Ritonavir)
CYP2D6 Highest
CYP3A4 Moderate
CYP2J2 Moderate
CYP3A5 Lowest

Data derived from a study comparing Ritonavir metabolism by different isozymes.[2]

Table 2: Pharmacokinetic Parameters of Ritonavir

Parameter Value Reference
Apparent Oral Clearance 7 - 9 L/h [1]
Plasma Protein Binding ~98-99% [1]
Elimination Half-life (t½) 3 - 5 hours [1][5]
Excretion (Unchanged in Feces) ~34% [1]

| Excretion (Unchanged in Urine) | ~3.5% |[1] |

Table 3: Inhibitory Potency of Ritonavir against CYP3A4

Parameter Value (in vitro) Reference
Ki 0.019 µM [9][10]
IC50 ~0.05 µM [9]

Based on inhibition of testosterone 6β-hydroxylation.[9][10]

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Ritonavir in in vitro metabolic stability assays. This technical guide has provided a comprehensive overview of the metabolic pathways of Ritonavir, a detailed experimental protocol for assessing its metabolic stability, and a summary of relevant quantitative data. By adhering to these robust methodologies, researchers can generate high-quality data that is crucial for making informed decisions during the drug development process. The principles outlined herein are broadly applicable to the study of other xenobiotics, highlighting the foundational importance of stable isotope-labeled standards in modern bioanalysis.

References

Understanding the Mass Shift of Ritonavir-¹³C₃ in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical considerations surrounding the mass shift of Ritonavir-¹³C₃, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiretroviral drug Ritonavir in complex biological matrices using mass spectrometry. This document provides a detailed overview of the theoretical basis for the mass shift, potential sources of deviation, and a representative experimental protocol for its application in a bioanalytical workflow.

The Role of Stable Isotope-Labeled Internal Standards in Quantitative Mass Spectrometry

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and precise quantification. These compounds are chemically identical to the analyte of interest but have a known mass difference due to the incorporation of heavy isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). The SIL internal standard is added to a sample at a known concentration at the beginning of the sample preparation process. By co-eluting with the analyte and experiencing similar ionization and fragmentation behavior in the mass spectrometer, the SIL internal standard allows for the correction of variability introduced during sample extraction, handling, and analysis, including matrix effects like ion suppression or enhancement.

Theoretical Mass Shift of Ritonavir-¹³C₃

The mass shift of an isotopically labeled compound is the difference between its mass and the mass of the unlabeled analog. This shift is determined by the number and type of isotopes incorporated into the molecule.

Ritonavir has a molecular formula of C₃₇H₄₈N₆O₅S₂. The ¹³C₃-labeled version, Ritonavir-¹³C₃, has three of its carbon atoms replaced with the heavier ¹³C isotope.

The theoretical mass shift can be calculated based on the precise masses of the most abundant isotopes of carbon:

  • ¹²C: 12.000000 Da

  • ¹³C: 13.003355 Da

The mass difference for each ¹³C atom is 1.003355 Da. Therefore, for Ritonavir-¹³C₃, the expected nominal mass shift is +3 Da.

The following table summarizes the key molecular properties of Ritonavir and Ritonavir-¹³C₃.

PropertyRitonavirRitonavir-¹³C₃
Molecular Formula C₃₇H₄₈N₆O₅S₂³⁶C¹³C₃H₄₈N₆O₅S₂
Monoisotopic Mass (Da) 720.3128723.3229
Calculated Mass Shift (Da) -+3.0101

Note: The monoisotopic mass is the mass of the molecule calculated using the mass of the most abundant isotope of each element.

The IUPAC name for Ritonavir-¹³C₃ specifies the location of the isotopic labels as (4,5-¹³C₂)1,3-thiazol-5-yl(1¹³C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate.

Observed Mass Shift and Potential for Isotopic Interference

While the theoretical mass shift provides a precise expected value, the observed mass shift in a mass spectrum can be influenced by several factors. One of the key considerations is the potential for isotopic interference.

The natural abundance of ¹³C is approximately 1.1%. This means that in a population of unlabeled Ritonavir molecules, a small fraction will naturally contain one or more ¹³C atoms. This results in an isotopic distribution for the analyte, with peaks at M+1, M+2, etc., where M is the monoisotopic mass.

Similarly, the Ritonavir-¹³C₃ internal standard is not 100% isotopically pure and may contain a small percentage of molecules with fewer than three ¹³C atoms.

This "cross-talk" between the isotopic envelopes of the analyte and the internal standard can lead to inaccuracies in quantification, particularly when there is a large difference in their concentrations.[1] For high molecular weight compounds like Ritonavir, the natural isotopic distribution can be significant. If the M+3 peak of the unlabeled Ritonavir contributes to the signal of the Ritonavir-¹³C₃ internal standard, it can artificially inflate the internal standard response and lead to an underestimation of the analyte concentration.

This phenomenon becomes more pronounced for isotopically rich compounds and at high analyte-to-internal standard concentration ratios.[1] In some cases, this can create nonlinear calibration behavior that may bias quantitative results.[1] It has been noted that at high concentrations of Ritonavir, interference from the ¹³C₃ labeled internal standard can affect the linearity of the assay.

Representative Experimental Protocol for Ritonavir Quantification using LC-MS/MS

While specific published methods detailing the use of Ritonavir-¹³C₃ are not abundant, a representative experimental protocol can be constructed based on established methodologies for Ritonavir analysis that utilize other internal standards, such as D₆-Ritonavir. The following is a hypothetical but typical workflow.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of Ritonavir-¹³C₃ (concentration to be optimized, e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, linear gradient to 90% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate for 2 min.
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Multiple Reaction Monitoring (MRM) Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the assay. Based on the known fragmentation of Ritonavir, the following MRM transitions would be plausible for Ritonavir and Ritonavir-¹³C₃.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ritonavir 721.3296.135
Ritonavir-¹³C₃ 724.3299.135

Note: The product ion for Ritonavir-¹³C₃ is shifted by +3 Da, assuming the ¹³C labels are retained in the fragmented portion of the molecule. The exact product ion and collision energy would need to be empirically optimized.

Visualization of the Bioanalytical Workflow

The following diagrams illustrate the key stages of the experimental process.

Sample Preparation Workflow plasma Plasma Sample (100 µL) is_addition Add Ritonavir-¹³C₃ Internal Standard (20 µL) plasma->is_addition vortex1 Vortex is_addition->vortex1 precipitation Add Acetonitrile (300 µL) (Protein Precipitation) vortex1->precipitation vortex2 Vortex precipitation->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporation Evaporate to Dryness (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the extraction of Ritonavir from plasma.

LC_MS_MS_Analysis_Flow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler Injection column C18 Reverse-Phase Column (Separation of Analytes) autosampler->column esi Electrospray Ionization (ESI) (Ion Formation) column->esi quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->quad1 quad2 Quadrupole 2 (q2) (Collision Cell - Fragmentation) quad1->quad2 quad3 Quadrupole 3 (Q3) (Product Ion Selection) quad2->quad3 detector Detector (Signal Acquisition) quad3->detector data_processing Data Processing and Quantification detector->data_processing

Caption: Overview of the LC-MS/MS analysis process.

Conclusion

The use of Ritonavir-¹³C₃ as an internal standard offers a robust approach for the quantitative analysis of Ritonavir in biological samples. Understanding the theoretical basis of its mass shift, coupled with an awareness of potential analytical challenges such as isotopic interference, is essential for the development and validation of reliable bioanalytical methods. The representative protocol and workflows provided in this guide serve as a foundational resource for researchers and scientists in the field of drug development and therapeutic drug monitoring. Careful optimization of experimental parameters and a thorough understanding of the principles of mass spectrometry are paramount to achieving accurate and precise results.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ritonavir in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir is an antiretroviral protease inhibitor widely used in the treatment of HIV/AIDS. It is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that has led to its use as a pharmacokinetic enhancer for other protease inhibitors. Accurate and reliable quantification of ritonavir in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ritonavir in human plasma. The use of a stable isotope-labeled internal standard, Ritonavir-13C3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Materials and Methods

Reagents and Chemicals
  • Ritonavir reference standard (>98% purity)

  • This compound internal standard (IS) (>99% isotopic purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Ritonavir Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of ritonavir and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the ritonavir stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation: Protein Precipitation
  • Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.

  • To 50 µL of plasma in each tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 10 µL this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 150 µL Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge at 13,000 x g vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

A flowchart illustrating the protein precipitation sample preparation protocol.
LC-MS/MS Conditions

The chromatographic separation is performed on a C18 analytical column to resolve ritonavir from endogenous plasma components. The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 4: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ritonavir 721.3296.110025
Ritonavir 721.3426.110020
This compound (IS) 724.3299.110025

Note: The molecular weight of this compound is 723.92 g/mol . The precursor ion will be the [M+H]+ adduct, approximately m/z 724.3. The product ion of m/z 299.1 is deduced based on the common fragmentation pattern of ritonavir, where a stable fragment retains the three labeled carbons.

Method Validation

The developed method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1 to 2000 ng/mL for ritonavir in human plasma. The calibration curve was constructed by plotting the peak area ratio of ritonavir to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days. The precision, expressed as the coefficient of variation (%CV), was less than 15%, and the accuracy, expressed as the percentage of the nominal concentration, was within 85-115%.

Table 5: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 56.8102.58.2101.3
Medium 5004.598.75.999.5
High 15003.1101.24.7100.8
Recovery and Matrix Effect

The extraction recovery of ritonavir from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of ritonavir in reconstituted extracts of blank plasma with those in the reconstitution solution.

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 592.398.1
Medium 50095.1101.5
High 150094.699.8

Data Analysis

Data acquisition and processing were performed using the mass spectrometer's software. The peak area of ritonavir and the internal standard were integrated, and the peak area ratio was calculated. The concentration of ritonavir in the unknown samples was determined from the calibration curve.

G cluster_data_analysis Data Analysis Workflow acquire Acquire Raw Data integrate Integrate Peak Areas (Ritonavir & this compound) acquire->integrate calculate_ratio Calculate Peak Area Ratio (Analyte/IS) integrate->calculate_ratio determine_conc Determine Unknown Concentrations calculate_ratio->determine_conc calibration_curve Generate Calibration Curve calibration_curve->determine_conc

A diagram outlining the data analysis process.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of ritonavir in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation, rapid chromatographic separation, and highly selective mass spectrometric detection provide a robust, accurate, and high-throughput analytical method suitable for clinical and research applications. The use of a stable isotope-labeled internal standard ensures reliable results by minimizing the impact of matrix effects.

Application Notes and Protocols for Ritonavir-13C3 in Pharmacokinetic Studies of HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, is a critical component in the treatment of HIV infection. It is frequently used as a pharmacokinetic enhancer, or "booster," to increase the plasma concentrations of other HIV protease inhibitors. The use of stable isotope-labeled compounds, such as Ritonavir-13C3, offers a powerful tool for elucidating the complex pharmacokinetic profiles of these drug combinations. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, focusing on bioanalytical methodologies and study design considerations. Stable isotope labeling allows for the differentiation between exogenously administered and endogenously present compounds, and serves as an ideal internal standard for mass spectrometry-based quantification, minimizing sample preparation and chromatographic variability.

Applications of this compound in Pharmacokinetic Studies

Stable isotope-labeled ritonavir, including this compound, is primarily utilized in the following key areas of pharmacokinetic research:

  • Internal Standard for Bioanalytical Methods: this compound is an excellent internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring similar extraction recovery and ionization efficiency, which corrects for variability during sample processing and analysis.

  • Drug-Drug Interaction (DDI) Studies: By co-administering a protease inhibitor with this compound as the booster, researchers can accurately quantify the impact of ritonavir on the metabolism and plasma concentration of the co-administered drug.

  • Bioavailability and Bioequivalence Studies: Stable isotope methods can be employed to assess the absolute bioavailability of a new formulation of a protease inhibitor when co-administered with this compound.

  • Metabolic Fate Studies: While less common for ritonavir itself due to its role as an inhibitor, stable isotopes can be used to trace the metabolic pathways of co-administered drugs.

Experimental Protocols

Protocol 1: Quantification of a Co-administered HIV Protease Inhibitor in Plasma using this compound as an Internal Standard

This protocol outlines a typical bioanalytical method for the quantification of an unnamed HIV protease inhibitor in human plasma, using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 20 seconds at high speed.[1]

  • Centrifuge the tubes at 12,000 x g for 5 minutes.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., Hypurity Advance 50 x 4.6 mm, 5µm) is suitable for separation.[2]

    • Mobile Phase: A gradient elution with 5 mM ammonium acetate in water and methanol is commonly used.[2]

    • Flow Rate: A typical flow rate is 0.8 mL/min with a split.[2]

    • Column Temperature: Maintained at 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and this compound will need to be optimized. For unlabeled ritonavir, a common transition is m/z 721.3 → 296.1.[3] The transition for this compound would be m/z 724.3 → 296.1 (assuming the 13C atoms are in the part of the molecule that does not include the product ion).

    • Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.

3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)

Data Presentation

The following tables provide representative pharmacokinetic data for ritonavir and its effect on a co-administered protease inhibitor, indinavir. This data is illustrative and may not have been generated using this compound specifically, but it demonstrates the type of quantitative information that can be obtained from such studies.

Table 1: Representative Pharmacokinetic Parameters of Ritonavir

ParameterValueReference
Apparent Oral Clearance7 to 9 L/h[4][5]
Clinically Relevant Half-life3 to 5 hours[4][5]
Plasma Protein Binding98 to 99%[4][5]
Time to Steady State~2 weeks (due to autoinduction)[4][5]

Table 2: Effect of Ritonavir on the Pharmacokinetics of Indinavir

ParameterIndinavir AloneIndinavir + Ritonavir% ChangeReference
AUC (Area Under the Curve)VariesIncreased 185 to 475%[6]
Cmax (Maximum Concentration)VariesIncreased 21 to 110%[6]
C8 (Concentration at 8 hours)VariesIncreased 11- to 33-fold[6]
Half-life1.2 ± 0.2 h2.7 ± 0.1 h[6]

Visualizations

Diagram 1: Bioanalytical Workflow for Protease Inhibitor Quantification

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calculate Concentration Calculation integrate->calculate pk_analysis Pharmacokinetic Analysis calculate->pk_analysis report report pk_analysis->report

Caption: Workflow for quantifying a protease inhibitor in plasma.

Diagram 2: Role of Ritonavir as a CYP3A4 Inhibitor

cluster_drug_metabolism Drug Metabolism in the Liver cluster_outcome Pharmacokinetic Outcome pi HIV Protease Inhibitor (e.g., Indinavir) cyp3a4 CYP3A4 Enzyme pi->cyp3a4 Metabolism increased_pi Increased Plasma Concentration of Protease Inhibitor metabolites Inactive Metabolites cyp3a4->metabolites ritonavir Ritonavir / this compound ritonavir->cyp3a4 Inhibition enhanced_efficacy Enhanced Antiviral Efficacy increased_pi->enhanced_efficacy

References

Application of Ritonavir-¹³C₃ in Therapeutic Drug Monitoring (TDM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Ritonavir is a potent antiretroviral drug, primarily utilized as a pharmacokinetic enhancer (booster) for other protease inhibitors in the treatment of HIV/AIDS.[1][2][3] Its efficacy is rooted in its powerful inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of many antiretroviral drugs.[2][3] By inhibiting CYP3A4, ritonavir increases the plasma concentration and prolongs the half-life of co-administered protease inhibitors, thereby enhancing their therapeutic effect.[2] Therapeutic Drug Monitoring (TDM) of ritonavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions.[4][5] The use of a stable isotope-labeled internal standard, such as Ritonavir-¹³C₃, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the gold standard for accurate and precise quantification of ritonavir in patient plasma.[5] This document provides detailed protocols and data for the application of Ritonavir-¹³C₃ in the TDM of ritonavir.

Pharmacokinetic Profile of Ritonavir

Ritonavir is primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6.[1][3] The major metabolic pathways include N-demethylation, hydroxylation, and cleavage of the thiazole groups, leading to the formation of several metabolites.[1][2] Given its role as a potent inhibitor of CYP3A4, co-administration of ritonavir significantly alters the pharmacokinetics of other drugs metabolized by this enzyme.[3] TDM helps in maintaining ritonavir concentrations within the therapeutic window, ensuring its boosting effect while avoiding adverse effects.

Principle of LC-MS/MS for TDM

LC-MS/MS is the preferred method for TDM of ritonavir due to its high sensitivity, specificity, and ability to quantify multiple drugs simultaneously.[4][6] The method involves the extraction of ritonavir and the internal standard (Ritonavir-¹³C₃) from a plasma sample, followed by chromatographic separation and detection by mass spectrometry. Ritonavir-¹³C₃ is an ideal internal standard as it has the same chemical and physical properties as ritonavir, but a different mass due to the incorporation of three ¹³C atoms. This allows for accurate quantification by correcting for any variability during sample preparation and analysis.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid protein precipitation method for the extraction of ritonavir from human plasma.

  • Materials:

    • Human plasma samples

    • Ritonavir-¹³C₃ internal standard (IS) solution (concentration to be optimized, e.g., 1 µg/mL in methanol)

    • Acetonitrile (ACN), HPLC grade

    • Methanol, HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[4]

    • Add 200 µL of ACN containing the Ritonavir-¹³C₃ internal standard.[4]

    • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.[4]

    • Centrifuge the tube at 14,300 x g for 10 minutes to pellet the precipitated proteins.[4]

    • Carefully transfer 100 µL of the clear supernatant to an HPLC vial.[4]

    • Dilute the supernatant with 100 µL of the initial mobile phase.[4]

    • The sample is now ready for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

This protocol provides a representative set of conditions for the chromatographic separation and mass spectrometric detection of ritonavir and Ritonavir-¹³C₃.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 µm) or equivalent[4]

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile[4]

    • Gradient: Isocratic elution with 52% Mobile Phase B[4]

    • Flow Rate: 0.3 mL/min[4]

    • Column Temperature: 35°C[4]

    • Injection Volume: 5 µL[4]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ritonavir: m/z 721.3 → 296.1[4]

      • Ritonavir-¹³C₃ (IS): m/z 724.3 → 299.1 (hypothetical, based on a +3 Da shift)

Data Presentation

The following tables summarize the quantitative data from representative LC-MS/MS methods for the therapeutic drug monitoring of ritonavir.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method *

ParameterValueReference
AnalyteRitonavir[4]
Internal StandardSelinexor[4]
Linear Range2.0 - 5000 ng/mL[4]
Correlation Coefficient (r²)> 0.99[7]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[7]

*Note: The data presented is from a validated method using a different internal standard. A method using Ritonavir-¹³C₃ as the internal standard would be expected to yield similar or improved performance.

Table 2: Precision and Accuracy of the LC-MS/MS Method *

Quality Control SampleNominal Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)Reference
LLOQ2.0< 15%85-115%< 15%85-115%[7]
Low (LQC)5.0< 15%85-115%< 15%85-115%[7]
Medium (MQC)500< 15%85-115%< 15%85-115%[7]
High (HQC)4000< 15%85-115%< 15%85-115%[7]

*Note: The data presented is from a validated method using a different internal standard. A method using Ritonavir-¹³C₃ as the internal standard would be expected to yield similar or improved performance.

Mandatory Visualization

Ritonavir_Metabolic_Pathway cluster_ritonavir_metabolism Ritonavir Metabolism cluster_pk_enhancement Pharmacokinetic Enhancement Ritonavir Ritonavir M2 M2 (Isopropylthiazole Oxidation) Ritonavir->M2 Major Pathway Other_Metabolites Other Metabolites Ritonavir->Other_Metabolites Minor Pathways CYP3A4 CYP3A4 Ritonavir->CYP3A4 Potent Inhibition CYP3A4->M2 CoAdministered_Drug Co-administered Protease Inhibitor CYP2D6 CYP2D6 CYP2D6->Other_Metabolites Inhibition Inhibition Increased_Concentration Increased Plasma Concentration CoAdministered_Drug->Increased_Concentration Metabolism_Blocked Metabolism Blocked

Caption: Metabolic pathway of Ritonavir and its mechanism as a pharmacokinetic enhancer.

TDM_Workflow Start Patient Sample Collection (Plasma) Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep IS_Addition Addition of Ritonavir-¹³C₃ (IS) Sample_Prep->IS_Addition LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result_Reporting Result Reporting & Dose Adjustment Data_Analysis->Result_Reporting

Caption: Experimental workflow for Ritonavir TDM using LC-MS/MS.

References

Application Notes and Protocols for Bioanalysis of Ritonavir using Ritonavir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of biological matrices for the quantitative analysis of Ritonavir, utilizing its stable isotope-labeled internal standard, Ritonavir-13C3. The following sections outline common and effective sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry-based bioanalysis.[1] It offers the most effective way to compensate for variability during sample preparation and analysis, including extraction efficiency and matrix effects, thus ensuring the highest accuracy and precision of the results.[1]

Quantitative Data Summary

The choice of sample preparation technique can significantly impact recovery, matrix effects, and overall assay performance. Below is a summary of reported quantitative data for different methods used in the bioanalysis of Ritonavir.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery > 90%[2][3]88-95%[4]~79% to ~94%
Linearity Range 1.0–5000 ng/mL[5]0.1 to 50 µg/mL2.5–320 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[5]0.06 µg/mL1.25 ng/mL
Matrix Effect Negligible (<5%)[2]Minor influence[6]Can be minimized with appropriate sorbent
Precision (%CV) < 15%[5][6]< 15%< 15%
Accuracy -7.6% to 13.2%[5]Within ±15%Within ±15%

Experimental Protocols and Workflows

The following sections provide detailed step-by-step protocols for each sample preparation technique.

Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and cost-effective method for removing proteins from biological samples, particularly plasma and serum.[7] It involves the addition of an organic solvent or an acid to the sample, which denatures and precipitates the proteins.[7]

Protocol: Protein Precipitation with Acetonitrile

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of this compound internal standard working solution (concentration will depend on the expected analyte concentration range) to each sample, calibrator, and quality control sample.

  • Vortex: Briefly vortex the samples to ensure homogeneity.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[8] The 3:1 ratio of acetonitrile to sample is a common starting point.[8]

  • Vortexing: Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of mobile phase.

PPT_Workflow cluster_0 Protein Precipitation Workflow Sample 1. Sample Aliquoting (100 µL Plasma) IS 2. Add Internal Standard (this compound) Sample->IS Precipitant 3. Add Acetonitrile (300 µL) IS->Precipitant Vortex1 4. Vortex Precipitant->Vortex1 Centrifuge 5. Centrifuge Vortex1->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Analysis 7. LC-MS/MS Analysis Supernatant->Analysis

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent. LLE can provide cleaner extracts than PPT.[9]

Protocol: Liquid-Liquid Extraction with Ethyl Acetate

  • Sample Aliquoting: Aliquot 200 µL of the biological sample into a clean glass tube.[10]

  • Internal Standard Spiking: Add the internal standard, this compound, to each sample.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the sample to optimize the extraction of Ritonavir (a basic compound). Adding a small volume of a basic solution like 0.1 M sodium hydroxide can improve recovery.

  • Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Extraction: Vortex or mechanically shake the tubes for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow Sample 1. Sample Aliquoting (200 µL Plasma) IS 2. Add Internal Standard Sample->IS Solvent 3. Add Extraction Solvent (e.g., Ethyl Acetate) IS->Solvent Extract 4. Vortex/Shake Solvent->Extract Centrifuge 5. Centrifuge Extract->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evaporate 7. Evaporate to Dryness Transfer->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can produce very clean extracts.[11] It utilizes a solid stationary phase packed in a cartridge or well plate to retain the analyte of interest from the liquid sample matrix.[11] Interferences are washed away, and the purified analyte is then eluted.

Protocol: Solid-Phase Extraction using a Reversed-Phase Sorbent

  • Sample Pre-treatment: Dilute the plasma sample (e.g., 100 µL) with an equal volume of a weak aqueous buffer (e.g., 100 µL of 2% phosphoric acid in water) to improve loading conditions. Add the this compound internal standard.

  • Column Conditioning: Condition the SPE cartridge (e.g., a C18 or polymeric reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[12] Do not allow the sorbent to dry out between these steps.[12]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow Pretreat 1. Sample Pre-treatment & IS Spiking Condition 2. Condition SPE Cartridge (Methanol, Water) Pretreat->Condition Load 3. Load Sample Condition->Load Wash 4. Wash (e.g., 5% Methanol) Load->Wash Elute 5. Elute (e.g., Methanol) Wash->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate Analysis 7. LC-MS/MS Analysis Evaporate->Analysis

Solid-Phase Extraction Workflow

References

Application Note: UPLC-MS/MS Quantification of Antiviral Drugs Using Ritonavir-¹³C₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of multiple antiviral drugs in plasma. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Ritonavir-¹³C₃. The protocol described herein provides a comprehensive guide, from sample preparation to data analysis, and is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research.

Introduction

The management of viral infections, such as HIV, often involves complex multidrug regimens. Therapeutic drug monitoring is crucial to optimize dosage, minimize toxicity, and manage drug-drug interactions. UPLC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as Ritonavir-¹³C₃, is critical for correcting variations in sample preparation and matrix effects, thereby ensuring reliable quantification. This application note provides a detailed protocol for the simultaneous analysis of several antiviral drugs using Ritonavir-¹³C₃ as an internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: Atazanavir, Darunavir, Dolutegravir, Elvitegravir, Raltegravir, and Ritonavir.

  • Internal Standard: Ritonavir-¹³C₃

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and water (LC-MS grade).

  • Additives: Formic acid (FA) and Ammonium Acetate.

  • Biological Matrix: Human plasma (K₂EDTA).

Sample Preparation

A simple protein precipitation method is employed for sample cleanup.[1][2]

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (Ritonavir-¹³C₃ in 50% MeOH).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC Conditions
  • Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%A%B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955
MS/MS Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Atazanavir705.4168.135
Darunavir548.2392.225
Dolutegravir420.1277.120
Elvitegravir448.2262.122
Raltegravir445.1109.040
Ritonavir721.3296.128
Ritonavir-¹³C₃ (IS) 724.3 299.1 28

Note: The product ion and collision energy for Ritonavir-¹³C₃ should be optimized experimentally. The values provided are theoretical predictions based on the structure.

Quantitative Data

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance for the analyzed antiviral drugs.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Atazanavir5 - 2000>0.995
Darunavir10 - 5000>0.9910
Dolutegravir2 - 1000>0.992
Elvitegravir5 - 2500>0.995
Raltegravir2 - 1000>0.992
Ritonavir2 - 1000>0.992

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
AtazanavirLow154.25.1102.3
Mid2003.14.598.7
High16002.83.9101.5
DarunavirLow305.56.895.8
Mid5004.05.2103.1
High40003.54.799.2
DolutegravirLow66.17.3105.4
Mid1004.85.997.6
High8004.15.3100.8
ElvitegravirLow154.96.298.9
Mid2503.74.8101.2
High20003.14.199.7
RaltegravirLow65.87.1104.1
Mid1004.55.698.5
High8003.94.9101.0
RitonavirLow65.26.5102.8
Mid1003.95.099.1
High8003.44.4100.3

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Atazanavir92.595.8
Darunavir89.198.2
Dolutegravir95.393.5
Elvitegravir91.796.1
Raltegravir94.294.7
Ritonavir90.897.4

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Ritonavir-¹³C₃ (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute uplc UPLC Separation reconstitute->uplc msms Tandem MS Detection (MRM) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification logical_relationship cluster_quant Accurate Quantification analyte_prep Variable loss during sample prep analyte_ion Variable ionization in MS source is_prep Similar loss during sample prep is_ion Similar ionization in MS source analyte_signal Analyte Signal (Area_Analyte) ratio Calculate Ratio (Area_Analyte / Area_IS) analyte_signal->ratio is_signal IS Signal (Area_IS) is_signal->ratio calibration_curve Compare to Calibration Curve ratio->calibration_curve concentration Accurate Concentration calibration_curve->concentration

References

Application Notes and Protocols for the Use of Ritonavir-13C3 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, a potent inhibitor of cytochrome P450 3A4 (CYP3A4), is a critical tool in the study of drug-drug interactions (DDIs).[1][2][3] Its use as a pharmacokinetic enhancer in antiviral therapies is well-established.[4][5][6] The stable isotope-labeled version, Ritonavir-13C3, offers significant advantages in clinical pharmacology studies, particularly in discerning the metabolic fate of co-administered drugs without isotopic interference. The use of stable isotope-labeled compounds is a key strategy in mass spectrometry to ensure reliable and accurate quantification of metabolites in complex biological samples.[7] This document provides detailed application notes and protocols for the utilization of this compound in DDI studies, aimed at elucidating the metabolic pathways of investigational drugs.

While specific clinical studies detailing the use of this compound as the primary investigational agent in DDI studies are not widely available in the public domain, the following protocols and data are representative of how such a study would be designed and the nature of the expected results, based on extensive research on ritonavir and the principles of stable isotope-labeled drug studies.

Mechanism of Action: CYP3A4 Inhibition by Ritonavir

Ritonavir is a mechanism-based inactivator of CYP3A4, meaning it is metabolized by the enzyme to a reactive intermediate that then irreversibly binds to the enzyme, rendering it inactive.[2] This potent inhibition leads to a significant increase in the plasma concentrations of co-administered drugs that are substrates of CYP3A4.[1][3][5] The primary mechanism involves the thiazole nitrogen of the ritonavir molecule binding to the heme iron of the cytochrome P450 enzyme.

CYP3A4_Inhibition cluster_0 CYP3A4 Active Site Ritonavir_13C3 This compound CYP3A4 CYP3A4 Enzyme Ritonavir_13C3->CYP3A4 Binds and inhibits Metabolite Metabolite of Investigational Drug Ritonavir_13C3->Metabolite Blocks metabolism Investigational_Drug Investigational Drug (CYP3A4 Substrate) Investigational_Drug->CYP3A4 Metabolism pathway CYP3A4->Metabolite Metabolizes to DDI_Workflow cluster_workflow Drug-Drug Interaction Study Workflow Study_Design Study Design (Crossover) Subject_Recruitment Subject Recruitment (Healthy Volunteers) Study_Design->Subject_Recruitment Period1 Period 1: Administer Investigational Drug Alone Subject_Recruitment->Period1 Washout Washout Period Period1->Washout Sample_Collection Serial Blood Sample Collection Period1->Sample_Collection Period2 Period 2: Administer this compound + Investigational Drug Washout->Period2 Period2->Sample_Collection Bioanalysis LC-MS/MS Bioanalysis Sample_Collection->Bioanalysis Period 1 Samples Sample_Collection->Bioanalysis Period 2 Samples PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis Report Data Interpretation and Reporting PK_Analysis->Report

References

Application Notes and Protocols for the Quantitative Analysis of Ritonavir-13C3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ritonavir in various biological matrices, including plasma, urine, and cerebrospinal fluid (CSF), using a stable isotope-labeled internal standard (Ritonavir-¹³C₃) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Ritonavir is an antiretroviral protease inhibitor used to treat HIV infection.[1][2] It is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property utilized to "boost" the pharmacokinetics of other protease inhibitors.[3] Accurate and reliable quantification of Ritonavir in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical trials.[4][5][6]

The use of a stable isotope-labeled internal standard, such as Ritonavir-¹³C₃, is the gold standard for quantitative bioanalysis by LC-MS/MS.[7][8] It ensures the highest accuracy and precision by compensating for variability in sample preparation, matrix effects, and instrument response.[7][8] While the literature more commonly describes the use of Ritonavir-d6 as an internal standard[1][5], the principles and application of Ritonavir-¹³C₃ are analogous.

These protocols are based on established LC-MS/MS methods for Ritonavir quantification in human plasma and have been adapted for urine and CSF matrices.[4][5][9][10][11]

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of Ritonavir in human plasma, as reported in the literature. These data provide a benchmark for the expected performance of the methods described herein.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Source
Human Plasma5.00 - 5,0005.00[9]
Human Plasma2.0 - 5,0002.0[4]
Human Plasma0.2 - 1,0000.2[10]
Human Plasma8.004 - 1600.0018.035[11]
Human Plasma2 - 2,0002[5]
Human Plasma50.587 - 7026.0185.075[12]
Human Plasma10 - 1500.010 (µg/mL)[13][14]

Table 2: Accuracy and Precision

Biological MatrixQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)Source
Human PlasmaLow, Mid, HighNot Specified1.2 to 2.7≤10.9[9]
Human PlasmaLow, Mid, High5.0, 1000, 2000Not Specified7.51 - 9.90[4]
Mouse SerumLow, Mid, High0.2, 50, 80093.3 - 105.02.9 - 8.2[10]
Human PlasmaLLOQ, Low, Mid, High8.035, 23.772, 805.542, 1388.86599.15 - 102.550.85 - 2.55[11]
Human PlasmaLLOQ, Low, Mid, HighNot Specified< 15%< 15%[5]

Experimental Protocols

Materials and Reagents
  • Ritonavir analytical standard

  • Ritonavir-¹³C₃ internal standard (IS)

  • Acetonitrile (ACN), HPLC or MS grade

  • Methanol (MeOH), HPLC or MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water (e.g., Milli-Q)

  • Human plasma, urine, and CSF (drug-free)

Stock and Working Solutions Preparation
  • Ritonavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ritonavir in methanol.

  • Ritonavir-¹³C₃ Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ritonavir-¹³C₃ in methanol.

  • Working Solutions: Prepare serial dilutions of the Ritonavir stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the Ritonavir-¹³C₃ stock solution in methanol.

Sample Preparation

This protocol utilizes protein precipitation, a common and effective method for plasma sample preparation.[4][5]

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the Ritonavir-¹³C₃ internal standard working solution to all tubes except for the blank matrix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 ACN:water with 0.1% formic acid).

  • Vortex briefly and centrifuge at 16,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

This protocol is adapted for urine, which typically has lower protein content but may require dilution to mitigate matrix effects.

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Centrifuge urine samples at 2,000 x g for 5 minutes to remove particulate matter.

  • Pipette 100 µL of supernatant into the appropriately labeled tubes.

  • Add 10 µL of the Ritonavir-¹³C₃ internal standard working solution.

  • Add 300 µL of 50:50 (v/v) methanol:water.

  • Vortex mix for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

CSF has a low protein concentration, so a simple protein precipitation step is generally sufficient.

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of CSF into the appropriately labeled tubes.

  • Add 10 µL of the Ritonavir-¹³C₃ internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Table 3: Liquid Chromatography Parameters

ParameterRecommended Condition
ColumnC18 column (e.g., 2.1 x 50 mm, 1.7 µm)[9]
Mobile Phase A0.1% Formic acid in water or 7.5 mM Ammonium Acetate (pH 4.0)[10]
Mobile Phase BAcetonitrile or Methanol[5][10]
Flow Rate0.3 - 0.5 mL/min
GradientStart at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Injection Volume5 - 10 µL
Column Temperature35 - 40°C

Table 4: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Monitoring ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Ritonavir)m/z 721.3 -> 296.1[4]
MRM Transition (Ritonavir-¹³C₃)m/z 724.3 -> 296.1 (Predicted)
Dwell Time100 - 200 ms
Collision EnergyOptimize for maximum signal
Capillary Voltage3 - 4 kV
Gas Flow RatesOptimize for instrument

Note on Ritonavir-¹³C₃ MRM Transition: The precursor ion (m/z 724.3) is predicted based on the addition of three ¹³C atoms to the molecular formula of Ritonavir. The product ion is expected to be the same as for unlabeled Ritonavir as the fragmentation is unlikely to occur at the labeled positions. This transition must be confirmed experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Urine, or CSF) add_is Add Ritonavir-¹³C₃ Internal Standard sample->add_is precipitation Protein Precipitation (if applicable) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant reconstitution Evaporation & Reconstitution supernatant->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_proc Data Processing lc_ms->data_proc results Quantitative Results data_proc->results

Caption: General workflow for the analysis of Ritonavir in biological matrices.

Signaling Pathway (Ritonavir as a CYP3A4 Inhibitor)

While not a signaling pathway in the traditional sense, this diagram illustrates the logical relationship of Ritonavir's role as a pharmacokinetic enhancer.

cyp3a4_inhibition cluster_drug_metabolism Drug Metabolism drug Co-administered Drug (e.g., other Protease Inhibitors) cyp3a4 CYP3A4 Enzyme drug->cyp3a4 Metabolized by metabolites Inactive Metabolites cyp3a4->metabolites ritonavir Ritonavir ritonavir->cyp3a4 Inhibits

Caption: Ritonavir's mechanism as a CYP3A4 inhibitor to boost other drugs.

References

Application Notes and Protocols for Ritonavir-13C3 in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, is a critical component in antiretroviral therapy, primarily used as a pharmacokinetic enhancer for other protease inhibitors.[1] Understanding its disposition in pediatric populations is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing potential toxicities. The use of stable isotope-labeled compounds, such as Ritonavir-13C3, offers a powerful and safe methodology for conducting detailed pharmacokinetic (PK) studies in children.[2] Stable isotope tracers allow for the differentiation between exogenously administered and endogenous or pre-existing drug levels, and they are particularly advantageous in pediatric research due to their non-radioactive nature.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pediatric pharmacokinetic studies. While specific clinical studies utilizing this compound in children are not widely published, the following protocols are based on established principles of stable isotope tracer studies, known pediatric dosing for ritonavir, and validated analytical methodologies.

Data Presentation

The following tables summarize representative pharmacokinetic parameters of ritonavir in pediatric populations from studies using lopinavir/ritonavir formulations. This data is provided to offer context on the expected pharmacokinetic profile of ritonavir in children and can serve as a reference for designing and interpreting studies with this compound.

Table 1: Ritonavir Pharmacokinetic Parameters in Different Pediatric Age Groups

Age GroupNDose (mg/m²)AUC₀₋₁₂ (ng·h/mL)Cₘₐₓ (ng/mL)CL/F (L/h/m²)Reference
6 weeks - 6 months21300/75 (LPV/r)67,500Not ReportedHigher than older children[4]
1.4 - 12.9 years19460/115 (LPV/r)149,800 (AUC₀₋₂₄)10,770Not Reported[5]
10 - 16 years12550/138 (LPV/r)13,300Not ReportedNot Reported[4]

Note: Data presented are from studies with lopinavir/ritonavir (LPV/r) co-formulations. Pharmacokinetic parameters can be influenced by the co-administered drug.

Table 2: Ritonavir Pharmacokinetic Parameters in Different Pediatric Weight Bands

Weight Band (kg)NDoseAUC₀₋₁₂ (ng·h/mL)Cₘₐₓ (ng/mL)C₁₂ (ng/mL)Reference
15 - 2517LPV/r 100/25 mg tablets106,900 (LPV)12,000 (LPV)4,900 (LPV)[6][7]
≥25 - 3516LPV/r 100/25 mg tablets106,900 (LPV)12,000 (LPV)4,900 (LPV)[6][7]
>3520LPV/r 100/25 mg tablets106,900 (LPV)12,000 (LPV)4,900 (LPV)[6][7]

Note: This study reported combined LPV/r pharmacokinetics, with a focus on lopinavir (LPV). Ritonavir-specific data for these weight bands was not detailed.

Experimental Protocols

The following are detailed protocols for a hypothetical pediatric pharmacokinetic study using this compound. These protocols are designed to be adapted based on specific study objectives, patient population, and available resources.

Protocol 1: Pediatric Pharmacokinetic Study Design with this compound

1. Study Objective: To determine the single-dose pharmacokinetics of ritonavir in a specific pediatric population using a stable isotope-labeled tracer.

2. Study Population: A cohort of HIV-infected or other relevant pediatric patients, stratified by age and weight, for whom ritonavir pharmacokinetic data is needed. Ethical approval and informed consent/assent are mandatory.

3. Study Design:

  • Open-label, single-dose pharmacokinetic study.

  • Administration: A single oral microdose of this compound will be administered to each participant. The dose will be a fraction of the therapeutic dose, ensuring safety.

  • Blood Sampling: Blood samples will be collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). The sampling schedule may be optimized for sparse sampling in younger children to minimize blood volume loss.[8]

  • Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.

4. Data Analysis:

  • Plasma concentrations of both Ritonavir and this compound will be determined using a validated LC-MS/MS method.

  • Pharmacokinetic parameters (AUC, Cₘₐₓ, tₘₐₓ, t₁/₂, CL/F) will be calculated using non-compartmental analysis.

G cluster_0 Study Preparation cluster_1 Study Conduct cluster_2 Sample Analysis & Data Interpretation P1 Ethical Approval & Informed Consent/Assent P2 Patient Screening & Enrollment P1->P2 A1 Administer Oral This compound Microdose P2->A1 S1 Serial Blood Sampling (pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24h) A1->S1 SP Plasma Separation & Storage at -80°C S1->SP SA LC-MS/MS Analysis of Ritonavir & this compound SP->SA PK Pharmacokinetic Analysis (NCA: AUC, Cmax, t1/2, etc.) SA->PK DR Data Reporting & Interpretation PK->DR

Caption: Experimental workflow for a pediatric this compound pharmacokinetic study.
Protocol 2: Bioanalytical Method for Simultaneous Quantification of Ritonavir and this compound in Pediatric Plasma

This protocol is adapted from established LC-MS/MS methods for ritonavir.[9][10]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of pediatric plasma, add 100 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing a suitable internal standard (e.g., lopinavir-d8 or another stable isotope-labeled compound not being measured).[11]

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Ritonavir: Monitor the precursor to product ion transition (e.g., m/z 721.3 → 296.1).[12]

    • This compound: Monitor the precursor to product ion transition (e.g., m/z 724.3 → 299.1).

    • Internal Standard: Monitor the specific transition for the chosen internal standard.

3. Method Validation:

  • The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability in the relevant pediatric matrix.

Signaling Pathways and Logical Relationships

Ritonavir Metabolism

Ritonavir is primarily metabolized by the cytochrome P450 system, with CYP3A4 being the major enzyme responsible for its biotransformation.[13][14] A smaller contribution is made by CYP2D6.[14] The metabolism of ritonavir is complex and can lead to several metabolites. Its potent inhibition of CYP3A4 is the basis for its use as a pharmacokinetic enhancer.

G cluster_0 Ritonavir Metabolism cluster_1 Major Pathway cluster_2 Minor Pathway RTV Ritonavir CYP3A4 CYP3A4 RTV->CYP3A4 CYP2D6 CYP2D6 RTV->CYP2D6 Inhibition Potent Inhibition RTV->Inhibition Metabolites Metabolites (e.g., N-demethylation, hydroxylation) CYP3A4->Metabolites CYP2D6->Metabolites Inhibition->CYP3A4

Caption: Simplified metabolic pathway of Ritonavir.

Conclusion

The use of this compound in pediatric pharmacokinetic studies represents a valuable tool for obtaining high-quality data in a safe and ethical manner. While published examples of its specific application in children are limited, the protocols and information provided here offer a robust framework for designing and conducting such studies. By combining the principles of stable isotope dilution with sensitive bioanalytical techniques, researchers can gain a deeper understanding of ritonavir's pharmacokinetics in this vulnerable population, ultimately leading to improved therapeutic outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Ritonavir-13C3 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Ritonavir-13C3 in human plasma. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in human plasma?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1] In the analysis of this compound in human plasma, these effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification.[2][3][4] Endogenous plasma components such as phospholipids, salts, and proteins, as well as exogenous substances like anticoagulants, are common causes of matrix effects.[5][6] These interferences can impact the method's sensitivity, linearity, and reproducibility.[2]

Q2: Why is a stable isotope-labeled internal standard like this compound used, and can it completely eliminate matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[7][8] Because a SIL-IS is chemically identical to the analyte (Ritonavir), it co-elutes and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, variability introduced by matrix effects can be effectively normalized. However, even a SIL-IS may not completely eliminate issues if the matrix effect is severe, potentially leading to a loss of sensitivity that is not fully overcome.[7]

Q3: What are the regulatory expectations regarding the evaluation of matrix effects for bioanalytical methods?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidance for bioanalytical method validation.[9][10][11] The FDA's M10 Bioanalytical Method Validation guidance specifies that matrix effects should be investigated to ensure they do not compromise the accuracy, precision, and selectivity of the assay.[1] This typically involves assessing the matrix effect in at least six different lots of the biological matrix.[1] The accuracy and precision for quality control (QC) samples prepared in these different matrices should be within ±15%.[1]

Troubleshooting Guide

Issue 1: Poor peak shape and reproducibility for this compound.

This issue can often be attributed to the accumulation of matrix components, particularly phospholipids, on the analytical column.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ more rigorous sample clean-up techniques to remove interfering substances. Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing phospholipids than a simple protein precipitation (PPT).[3][7] Consider specialized techniques like phospholipid removal plates (e.g., HybridSPE-Phospholipid).

    • Modify Chromatographic Conditions: Adjust the HPLC gradient to better separate this compound from the matrix components causing interference.[12]

    • Column Washing: Implement a robust column washing step between injections to elute strongly retained matrix components.

Issue 2: Significant ion suppression is observed despite using this compound as an internal standard.

While this compound compensates for matrix effects, severe ion suppression can still lead to a significant loss in signal intensity, potentially impacting the lower limit of quantification (LLOQ).

  • Troubleshooting Steps:

    • Evaluate Different Ionization Sources: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][13] If your instrument allows, testing APCI could be beneficial.

    • Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering matrix components.[13] However, ensure the diluted concentration of Ritonavir remains within the linear range of the assay.

    • Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the regions of the chromatogram where ion suppression is most pronounced.[12][14] This can help in adjusting the chromatography to move the Ritonavir peak to a "cleaner" region.

Issue 3: Inconsistent results across different batches of human plasma.

Variability between different lots of human plasma is a common challenge.

  • Troubleshooting Steps:

    • Thorough Method Validation: As per regulatory guidelines, validate the method using multiple sources of blank plasma to ensure robustness.[1][10]

    • Matrix Effect Assessment: Quantify the matrix factor for each lot of plasma to understand the degree of variability. The matrix factor is calculated by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a simple and fast method for sample cleanup.

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.[15][16]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.[7]

  • To 100 µL of human plasma, add the internal standard (this compound).

  • Add a buffering agent to adjust the pH, ensuring Ritonavir is in a non-ionized state.

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[7]

  • Vortex for 5 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Post-Column Infusion Experiment to Evaluate Matrix Effects

This experiment helps visualize regions of ion suppression or enhancement in the chromatogram.[12][14]

  • Set up the LC-MS/MS system as you would for your analysis.

  • Prepare a solution of Ritonavir at a concentration that gives a stable and moderate signal.

  • Using a syringe pump and a T-connector, continuously infuse the Ritonavir solution into the mobile phase stream after the analytical column but before the mass spectrometer inlet.

  • Inject a blank, extracted human plasma sample onto the LC column.

  • Monitor the Ritonavir signal. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of Ritonavir in human plasma, highlighting the impact of different sample preparation methods on recovery and matrix effects.

Table 1: Comparison of Sample Preparation Methods on Ritonavir Recovery and Matrix Effect

Sample Preparation MethodAnalyteAverage Recovery (%)Recovery RSD (%)Average Matrix Effect (%)Matrix Effect RSD (%)Reference
Protein PrecipitationNirmatrelvir92.0 - 1071.86 - 6.5987.1 - 97.81.58 - 4.23[17]
Ritonavir 85.7 - 106 7.51 - 8.59 87.8 - 112 6.49 - 9.90 [17]
Protein PrecipitationNirmatrelvir98.2 ± 6.3N/A113.9 ± 8.9N/A[15]
Ritonavir 104.4 ± 5.1 N/A 104.7 ± 9.3 N/A [15]

N/A: Not Available in the source.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (with this compound IS) ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt Simple, Fast lle Liquid-Liquid Extraction (e.g., MTBE) plasma->lle Cleaner Extract spe Solid-Phase Extraction plasma->spe High Purity lc LC Separation ppt->lc lle->lc spe->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant cluster_solutions Troubleshooting Steps start Ion Suppression Observed? prep Optimize Sample Preparation (LLE/SPE) start->prep Yes end Re-evaluate Method Performance start->end No chrom Modify Chromatography prep->chrom dilute Dilute Sample chrom->dilute ion Change Ionization Source (APCI) dilute->ion ion->end

References

Troubleshooting isotopic interference between Ritonavir-13C3 and analyte

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering isotopic interference between the stable isotope-labeled internal standard (SIL-IS) Ritonavir-13C3 and a co-eluting analyte in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assays.

Troubleshooting Guide

This guide provides direct answers and protocols to identify, quantify, and resolve isotopic interference issues during your experiments.

Q1: How do I confirm that the signal in my analyte's mass channel is due to interference from the this compound internal standard?

To confirm isotopic interference, you should perform a crosstalk experiment. The most direct method is to analyze a blank matrix sample that has been spiked with only the this compound internal standard at the concentration used in your assay.

Observation and Interpretation:

  • Presence of a Peak: If you observe a detectable peak in the analyte's Multiple Reaction Monitoring (MRM) channel at the retention time of the analyte, it confirms interference or "crosstalk" from the internal standard.

  • Absence of a Peak: If no peak is observed, the interference is likely negligible or nonexistent.

This phenomenon occurs because molecules containing stable isotopes like 13C naturally have heavier isotopes (e.g., 13C, 2H, 15N, 18O) at low abundances. For a complex molecule like Ritonavir, even one with a 13C3 label, there is a non-zero probability of it containing additional heavy isotopes that can raise its mass to that of your analyte.

Q2: I've confirmed interference. What are the regulatory acceptance criteria for this crosstalk?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on selectivity in bioanalytical methods.[1][2] The key criteria are:

  • The response from the interfering component (in this case, this compound) in the analyte channel should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) .[1][2]

  • The response of any interference at the retention time of the internal standard should be less than 5% of the internal standard's response .[2]

Exceeding these limits can compromise the accuracy and precision of your assay, especially at low concentrations, and may necessitate corrective action.

Q3: How do I design an experiment to accurately quantify the percentage of interference?

A systematic experiment is required to quantify the contribution of this compound to your analyte's signal. This involves analyzing specific samples and comparing their responses.

Experimental Protocol: Quantifying Isotopic Interference

Objective: To determine the percent contribution of the this compound internal standard to the analyte signal at the LLOQ.

Materials:

  • Blank biological matrix (e.g., plasma, serum) from at least six different sources.

  • Analyte stock solution.

  • This compound (Internal Standard, IS) stock solution.

  • Validated LC-MS/MS system and method.

Sample Preparation:

  • Set A: Blank + IS:

    • Prepare a set of samples (n=6) using the blank matrix from different sources.

    • Spike these samples only with the this compound IS at the working concentration used in your assay.

  • Set B: LLOQ Samples:

    • Prepare a set of calibration standards, including the Lower Limit of Quantification (LLOQ) level. These samples will contain both the analyte at the LLOQ concentration and the IS at its working concentration.

LC-MS/MS Analysis:

  • Equilibrate the LC-MS/MS system.

  • Inject and analyze the samples from Set A (Blank + IS) .

  • Inject and analyze the samples from Set B (LLOQ Samples) .

  • Record the peak area response in the analyte's MRM channel for all samples.

Data Evaluation:

  • Calculate the average peak area of the interference signal from Set A in the analyte channel (Area_interference).

  • Calculate the average peak area of the analyte signal from the Set B LLOQ samples (Area_LLOQ).

  • Calculate the percent contribution using the following formula:

    % Contribution = (Area_interference / Area_LLOQ) * 100

The result should be compared against the ≤20% acceptance criterion.

Q4: My interference exceeds the 20% LLOQ limit. What are my options to mitigate this issue?

If the isotopic interference is unacceptably high, you have three primary strategies to consider. The choice depends on the severity of the interference and available resources.

  • Improve Chromatographic Separation:

    • Principle: Physically separate the analyte and the internal standard on the chromatography column so they elute at different times.[3][4]

    • Method: Modify the LC gradient, change the mobile phase composition, or switch to a column with higher resolution capabilities (e.g., smaller particle size).[4] Even a slight separation can prevent the isotopic peak of the IS from co-eluting with the analyte peak.

    • Consideration: While stable isotope-labeled standards are chosen for their similar physicochemical properties, subtle differences can sometimes be exploited for separation.[5][6]

  • Select a Different Precursor/Product Ion for the IS:

    • Principle: Sometimes, the interference is specific to a particular fragment of the IS. Monitoring a different, less abundant isotope of the SIL-IS as the precursor ion may eliminate the overlap.[7][8]

    • Method: Infuse a pure solution of the this compound and examine its full scan and product ion spectra. Identify an alternative MRM transition that is still specific and provides adequate signal but does not have a mass that overlaps with the analyte channel.

    • Consideration: This approach may result in a lower signal for the IS, but it can be a simple and effective solution if a suitable transition is available.[7]

  • Use a Different Internal Standard:

    • Principle: If the interference cannot be resolved chromatographically or by changing MRM transitions, the fundamental issue is the choice of internal standard.

    • Method: Select an alternative SIL-IS with a larger mass difference from the analyte (e.g., Ritonavir-13C6, -d6, or -15N4). A greater mass separation significantly reduces the probability of isotopic overlap.

    • Consideration: This is often the most robust solution but may require re-synthesis and re-validation of the method with the new standard.

Data Summary

The table below presents hypothetical data from an isotopic interference experiment as described in the protocol above.

Sample SetDescriptionMean Peak Area in Analyte ChannelStandard Deviation
Set A Blank Matrix + this compound2,850210
Set B LLOQ (Analyte + IS)11,200980

Calculation of Interference:

  • % Contribution = (2,850 / 11,200) * 100 = 25.4%

Visual Guides

Troubleshooting Workflow

The following diagram outlines the logical steps for identifying and resolving isotopic interference.

G A Suspect Isotopic Interference B Analyze Blank Matrix + IS Only A->B C Peak observed in Analyte Channel? B->C D Quantify Contribution at LLOQ C->D Yes K Interference is Acceptable C->K E Contribution > 20% of LLOQ? D->E F Optimize Chromatography E->F Yes E->K No G Select Alternative MRM Transition for IS F->G If Unsuccessful I Re-validate Method F->I H Select New IS (e.g., 13C6, d6) G->H If Unsuccessful G->I H->I J Problem Resolved I->J G cluster_Analyte Analyte Signal cluster_IS This compound (IS) Signal cluster_Overlap Observed Interference Analyte M M+1 M+2 IS M+3 M+4 M+5 M+6 Analyte:f2->IS:f1 Overlap Interference Interfering Signal (from IS M+4 peak) IS:f1->Interference

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Ritonavir-13C3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ritonavir and its isotopic internal standard, Ritonavir-13C3, using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for detecting Ritonavir and this compound?

A1: The detection of Ritonavir and its ¹³C₃-labeled internal standard is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Key parameters are summarized in the table below.

Q2: Which MRM transitions are recommended for Ritonavir and this compound?

A2: For high selectivity and sensitivity, specific precursor-to-product ion transitions are monitored. The most commonly used transitions are detailed in the data section.

Q3: What type of column and mobile phase are suitable for the chromatographic separation of Ritonavir?

A3: A C18 reversed-phase column is frequently used for the separation of Ritonavir.[1] A common mobile phase composition involves a gradient elution with a mixture of an aqueous component (like ammonium acetate or formic acid in water) and an organic component (such as methanol or acetonitrile).[2][3][4]

Q4: What are common sample preparation techniques for plasma samples containing Ritonavir?

A4: Protein precipitation is a widely adopted method for preparing plasma samples for Ritonavir analysis.[5][6][7] This technique involves adding a precipitating agent, like acetonitrile or methanol, to the plasma sample to remove proteins that can interfere with the analysis.[5][7]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Signal for this compound

  • Possible Cause: Incorrect mass spectrometry parameters.

    • Solution: Verify that the MRM transitions, collision energy, and other instrument settings are correctly configured for this compound. Refer to the recommended parameters in the data tables below.

  • Possible Cause: Suboptimal ionization.

    • Solution: Ensure the electrospray ionization source is clean and functioning correctly. Optimize the capillary voltage and source temperature.[4][6]

  • Possible Cause: Degradation of the analyte.

    • Solution: Ritonavir can be susceptible to degradation under certain conditions such as hydrolysis (acidic, basic, neutral), oxidation, and photolysis.[8][9] Prepare fresh stock solutions and store them appropriately, protected from light and at a low temperature.

Issue 2: High Background Noise or Interferences

  • Possible Cause: Matrix effects from the sample.

    • Solution: The biological matrix can suppress or enhance the ionization of the analyte. Optimize the sample preparation method to effectively remove interfering substances. A thorough protein precipitation is crucial.[5] Consider using a more rigorous extraction method like solid-phase extraction (SPE) if matrix effects persist.

  • Possible Cause: Contamination from the LC-MS system.

    • Solution: Flush the LC system and mass spectrometer to remove any potential contaminants. Use high-purity solvents and mobile phase additives.

  • Possible Cause: Interference from high concentrations of Ritonavir with this compound.

    • Solution: It has been observed that high concentrations of Ritonavir can interfere with the detection of the this compound internal standard, potentially affecting linearity.[6][7] If this is suspected, consider using an alternative internal standard, such as lopinavir-2H8.[6][7]

Issue 3: Poor Chromatographic Peak Shape

  • Possible Cause: Incompatible mobile phase or gradient.

    • Solution: Adjust the mobile phase composition and gradient profile to improve peak shape. Ensure the pH of the mobile phase is appropriate for Ritonavir.

  • Possible Cause: Column degradation.

    • Solution: Inspect the column for any signs of degradation or blockage. Replace the column if necessary.

  • Possible Cause: Inappropriate injection volume or sample solvent.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. A high percentage of strong solvent in the sample can lead to peak distortion. Reduce the injection volume if peaks are fronting or tailing.

Data Presentation

Table 1: Mass Spectrometry Parameters for Ritonavir and this compound

ParameterRitonavirThis compound
Ionization ModeESI+ESI+
Precursor Ion (Q1) m/z721.3724.3
Product Ion (Q3) m/z296.1299.1
Alternative Product Ion (Q3) m/z426.1Not specified
Declustering Potential (V)100Not specified
Collision Energy (eV)35Not specified

Note: The exact values for declustering potential and collision energy may require optimization based on the specific instrument used.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • To 50 µL of plasma sample, add 100 µL of a precipitation solution (e.g., acetonitrile or methanol containing the internal standard, this compound).

  • Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Ritonavir Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase A: 5 mM Ammonium acetate in water.[2][3][10]

  • Mobile Phase B: Methanol.[5][10]

  • Gradient:

    • 0-1 min: 15% B

    • 1-3 min: 15-85% B

    • 3-5 min: 85% B

    • 5-5.1 min: 85-15% B

    • 5.1-7 min: 15% B

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC System supernatant->injection column C18 Reversed-Phase Column injection->column elution Gradient Elution column->elution ionization Electrospray Ionization (ESI+) elution->ionization mrm MRM Analysis (Q1/Q3 Transitions) ionization->mrm detection Detection mrm->detection quantification Quantification detection->quantification

Caption: Experimental workflow for this compound detection.

troubleshooting_logic start Start Troubleshooting issue Identify Issue start->issue no_signal Poor/No Signal issue->no_signal Poor/No Signal high_bg High Background issue->high_bg High Background poor_peak Poor Peak Shape issue->poor_peak Poor Peak Shape check_params Verify MS Parameters (MRM, CE) no_signal->check_params check_ionization Check Ion Source (Cleanliness, Voltage) check_params->check_ionization Parameters OK check_stability Assess Analyte Stability (Fresh Standards) check_ionization->check_stability Ionization OK resolve Issue Resolved check_stability->resolve Stability OK optimize_prep Optimize Sample Prep (Remove Matrix Effects) high_bg->optimize_prep system_flush Flush LC-MS System optimize_prep->system_flush Matrix Effects Persist check_interference Check for RTV interference with IS system_flush->check_interference System Clean check_interference->resolve No Interference adjust_mobile Adjust Mobile Phase/ Gradient poor_peak->adjust_mobile check_column Inspect/Replace Column adjust_mobile->check_column No Improvement optimize_injection Optimize Injection (Volume, Solvent) check_column->optimize_injection Column OK optimize_injection->resolve Injection OK

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Stability of Ritonavir-¹³C₃ in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Ritonavir-¹³C₃ as an internal standard in bioanalytical studies. This guide provides detailed information on its stability in biological matrices, answers to frequently asked questions, troubleshooting advice, and standard experimental protocols.

It is a widely accepted practice in bioanalytical sciences that the stability of a stable isotope-labeled (SIL) internal standard, such as Ritonavir-¹³C₃, closely mimics that of the unlabeled analyte, Ritonavir. The data presented here is based on studies of Ritonavir, providing a strong indication of the expected stability for Ritonavir-¹³C₃.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the established long-term storage stability of Ritonavir in human plasma?

A: Studies have demonstrated that Ritonavir is highly stable in human plasma during long-term frozen storage. No evidence of degradation was observed after 6 months when stored in a freezer[1]. Another study established the long-term stability of Ritonavir for 138 days at -65°C[2]. For reliable results, it is crucial to maintain samples at a consistent ultra-low temperature.

Q2: How should I store my biological samples containing Ritonavir-¹³C₃ for long-term studies?

A: Based on available data, storage at -65°C, -70°C, or -80°C is recommended for long-term stability. Stock solutions of Ritonavir in solvent have been shown to be stable for 28 days at 2-8°C and for 6 months at -80°C[2][3].

Q3: How many freeze-thaw cycles can my samples undergo without affecting the integrity of Ritonavir-¹³C₃?

A: Ritonavir has been found to be stable in human plasma for at least three freeze-thaw cycles.[4] To mitigate the risk of degradation, it is best practice to minimize the number of freeze-thaw cycles. If multiple analyses from the same sample are anticipated, consider preparing smaller aliquots before the initial freezing.

Q4: What is the short-term or bench-top stability of Ritonavir in plasma?

A: Ritonavir is stable in human plasma at room temperature for at least 4 hours[4]. One study reported excellent stability with no degradation after 5 days at room temperature[1]. Processed samples (e.g., post-protein precipitation) are also generally stable, but this should be confirmed during method validation.

Q5: My Ritonavir-¹³C₃ internal standard signal is inconsistent across my analytical run. What could be the cause?

A: Inconsistent internal standard response can be a sign of stability issues or other analytical problems. Use the following troubleshooting guide:

  • Bench-Top Instability: Were the processed samples left in the autosampler for an extended period? Verify the autosampler stability of the extracted analyte and internal standard.

  • Incorrect Storage: Review the storage history of the samples. Were they subjected to temperature fluctuations or an excessive number of freeze-thaw cycles?

  • Matrix Effects: Inconsistent ion suppression or enhancement across different samples can affect the internal standard signal. This can be investigated by comparing the internal standard response in post-extraction spiked blank matrix versus a neat solution.[5]

  • Pipetting/Extraction Errors: Inconsistent recovery during sample preparation can lead to variable internal standard signals. Ensure extraction procedures are performed consistently. Protein precipitation is a common and effective method for Ritonavir.[5][6]

  • LC-MS/MS System Issues: Check for issues with the liquid chromatography or mass spectrometry systems, such as column degradation, inconsistent mobile phase composition, or a dirty ion source.

Summary of Ritonavir Stability Data

The following table summarizes the stability of Ritonavir in human plasma under various conditions, which is indicative of the stability of Ritonavir-¹³C₃. Stability is generally defined as the analyte concentration remaining within ±15% of the initial concentration.[4][5]

Stability TypeMatrixStorage ConditionDurationStability OutcomeCitations
Long-Term Human PlasmaFreezer (Temp. not specified)6 monthsStable, no degradation observed[1]
Long-Term Human Plasma-65°C138 daysStable[2]
Freeze-Thaw Human PlasmaFrozen/Thawed3 cyclesStable[4]
Short-Term (Bench-Top) Human PlasmaRoom Temperature4 hoursStable[4]
Short-Term (Bench-Top) Human PlasmaRoom Temperature5 daysStable[1]
Stock Solution Solvent2-8°C28 daysStable[2]
Stock Solution Solvent-80°C6 monthsStable[3]

Experimental Protocols

Below are generalized protocols for assessing the stability of Ritonavir-¹³C₃ in biological samples, based on standard bioanalytical method validation guidelines.

Protocol 1: Long-Term Stability Assessment
  • Sample Preparation: Spike a pool of the relevant biological matrix (e.g., human plasma) with Ritonavir and Ritonavir-¹³C₃ at two concentration levels: low (LQC) and high (HQC).

  • Storage: Aliquot and store these samples at the intended long-term storage temperature (e.g., -80°C).

  • Time Points: Define the testing intervals (e.g., 1, 3, 6, 12 months).

  • Analysis: At each time point, retrieve a set of LQC and HQC samples. Analyze them along with a freshly prepared calibration curve and freshly prepared QC samples.

  • Evaluation: Calculate the concentration of the stored QC samples against the fresh calibration curve. The mean concentration of the stored samples should be within ±15% of the nominal concentration.

Protocol 2: Freeze-Thaw Stability Assessment
  • Sample Preparation: Prepare LQC and HQC samples in the biological matrix as described for the long-term stability assessment.

  • Freeze-Thaw Cycles:

    • Cycle 1: Freeze the samples completely at the intended storage temperature (e.g., -80°C) for at least 12-24 hours. Thaw them unassisted at room temperature.

    • Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).

  • Analysis: After the final thaw, process and analyze the samples against a fresh calibration curve.

  • Evaluation: The measured concentrations of the freeze-thaw samples should be within ±15% of the nominal values.

Visual Guides and Workflows

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting stability experiments for Ritonavir-¹³C₃ in a biological matrix.

G cluster_prep Phase 1: Sample Preparation cluster_stress Phase 2: Apply Stress Conditions cluster_analysis Phase 3: Sample Analysis cluster_eval Phase 4: Data Evaluation prep_qc Prepare Low & High QC Samples (Analyte + Ritonavir-13C3 in Matrix) prep_cal Prepare Fresh Calibration Curve Standards lt_storage Long-Term Storage (e.g., -80°C for 3 months) prep_qc->lt_storage ft_cycles Freeze-Thaw Cycles (e.g., 3 cycles) prep_qc->ft_cycles bt_stability Bench-Top Storage (e.g., Room Temp for 4h) prep_qc->bt_stability extraction Sample Extraction (e.g., Protein Precipitation) lt_storage->extraction ft_cycles->extraction bt_stability->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantify Stressed Samples Against Fresh Calibration Curve analysis->quant compare Compare to Nominal Value (Acceptance: within +/- 15%) quant->compare

Caption: General workflow for assessing the stability of Ritonavir-¹³C₃.

Troubleshooting Inconsistent Internal Standard Signal

This decision tree provides a logical path for troubleshooting variability in the Ritonavir-¹³C₃ signal.

G start Inconsistent this compound Signal check_autosampler Were samples in autosampler for an extended period? start->check_autosampler check_storage Review sample storage history. Any deviations? check_autosampler->check_storage No res_autosampler Investigate Autosampler Stability check_autosampler->res_autosampler Yes check_extraction Was sample preparation procedure consistent? check_storage->check_extraction No res_storage Flag Affected Samples. Review Storage Protocols. check_storage->res_storage Yes check_system Is the LC-MS/MS system performing optimally? check_extraction->check_system Yes res_extraction Re-extract a subset of samples. Review SOP. check_extraction->res_extraction No res_system Perform System Suitability Tests. Check for Contamination/Leaks. check_system->res_system No res_matrix Investigate Matrix Effects check_system->res_matrix Yes end Problem Identified res_autosampler->end res_storage->end res_extraction->end res_system->end res_matrix->end

Caption: Troubleshooting decision tree for variable internal standard signals.

References

Overcoming poor recovery of Ritonavir-13C3 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor recovery of Ritonavir-13C3 during sample extraction for bioanalytical studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are experiencing low and inconsistent recovery of our internal standard, this compound. What are the most common causes?

Low and variable recovery of an internal standard (IS) like this compound can compromise the accuracy and precision of your bioanalytical method. The root cause often lies within the sample extraction procedure. Common culprits include issues with pH, choice of extraction solvent or technique, analyte adsorption, and degradation.

A systematic approach to troubleshooting is crucial. Start by evaluating each step of your workflow to pinpoint the source of the loss.

Q2: How does pH affect the extraction efficiency of this compound?

The pH of the sample matrix is a critical factor influencing the extraction recovery of Ritonavir. Ritonavir is a basic compound with a pKa of approximately 2.84. To ensure efficient extraction into an organic solvent, the sample pH should be adjusted to be at least 2 pH units above the pKa. This converts the Ritonavir molecule into its non-ionized, more lipophilic form, which has a higher affinity for the organic phase.

Studies have shown that a pH of around 4 is optimal for the extraction of Ritonavir, as it ensures the molecule is predominantly in its neutral form, facilitating its transfer from the aqueous sample (e.g., plasma) to the organic extraction solvent.[1]

Q3: Could the choice of extraction method be the reason for poor recovery? Which method is best for Ritonavir?

Yes, the extraction method—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—plays a significant role. There is no single "best" method, as the optimal choice depends on factors like sample matrix, required cleanliness of the extract, throughput needs, and available equipment.

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it may result in a less clean extract, leading to potential matrix effects and lower recovery.

  • Liquid-Liquid Extraction (LLE): LLE generally provides a cleaner sample than PPT and can yield high recovery if the solvent system and pH are optimized.

  • Solid-Phase Extraction (SPE): SPE offers the cleanest extracts and high, reproducible recovery, but it is the most complex and time-consuming method to develop.

The following diagram outlines a decision-making process for selecting a suitable extraction method.

Caption: Decision tree for selecting an extraction method.

Q4: We suspect our this compound is adsorbing to the collection tubes. How can we prevent this?

Adsorption to plasticware (e.g., polypropylene tubes) is a common source of analyte loss, especially for lipophilic compounds like Ritonavir. To mitigate this:

  • Use Low-Binding Tubes: Utilize microcentrifuge tubes or collection plates specifically designed for low protein and small molecule binding.

  • Silanization: Glassware can be silanized to reduce active sites for adsorption.

  • Solvent Rinsing: Pre-rinse collection tubes with the extraction solvent to coat the surface and minimize binding of the analyte.

  • Optimize Solvent Composition: Ensure the final extract solvent composition is sufficiently organic to keep the analyte in solution.

Quantitative Data Summary

The following table provides a comparative overview of expected recovery and precision for this compound using different extraction techniques. These are typical values and may vary based on the specific protocol and matrix.

Extraction Method Typical Recovery % Typical Precision (%RSD) Relative Cleanliness Throughput
Protein Precipitation (PPT)65 - 85%< 15%LowHigh
Liquid-Liquid Extraction (LLE)80 - 95%< 10%MediumMedium
Solid-Phase Extraction (SPE)> 90%< 5%HighLow

Experimental Protocols

Below are detailed starting-point protocols for the three main extraction methods. Optimization will be required for your specific application and matrix.

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid method for sample clean-up.

  • Sample Preparation: Aliquot 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Spiking: Add 10 µL of this compound internal standard working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers a cleaner extract compared to PPT.

Caption: Liquid-Liquid Extraction (LLE) workflow.
Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides the cleanest extracts and is ideal for complex matrices. A mixed-mode cation exchange SPE cartridge is recommended for Ritonavir.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound IS and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 0.1 N HCl.

    • Wash 2: Add 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Vortex, centrifuge, and inject into the LC-MS/MS system.

Troubleshooting Workflow

If you continue to experience poor recovery after implementing a standard protocol, use the following systematic troubleshooting workflow.

TroubleshootingWorkflow Start Start: Low IS Recovery Check_IS Verify IS Concentration & Stability Start->Check_IS Check_pH Optimize Sample pH (Target pH 4-5) Check_IS->Check_pH [ OK ] Solution_IS Prepare fresh IS stock and working solutions. Check_IS->Solution_IS [ Issue Found ] Check_Solvent Evaluate Extraction Solvent/Technique Check_pH->Check_Solvent [ OK ] Solution_pH Test a range of pH values (e.g., 3 to 6) to find the optimal recovery. Check_pH->Solution_pH [ Issue Found ] Check_Adsorption Investigate Adsorption to Labware Check_Solvent->Check_Adsorption [ OK ] Solution_Solvent Test alternative solvents (e.g., ethyl acetate for LLE) or switch extraction method (PPT -> LLE -> SPE). Check_Solvent->Solution_Solvent [ Issue Found ] Check_Evaporation Assess Evaporation & Reconstitution Steps Check_Adsorption->Check_Evaporation [ OK ] Solution_Adsorption Use low-binding tubes and pre-rinse with solvent. Check_Adsorption->Solution_Adsorption [ Issue Found ] Solution_Evaporation Ensure complete reconstitution. Check for analyte loss during evaporation. Check_Evaporation->Solution_Evaporation [ Issue Found ] End Recovery Optimized Check_Evaporation->End [ OK ] Solution_IS->Check_IS Solution_pH->Check_pH Solution_Solvent->Check_Solvent Solution_Adsorption->Check_Adsorption Solution_Evaporation->Check_Evaporation

Caption: A systematic workflow for troubleshooting low internal standard recovery.

References

Impact of Ritonavir-13C3 purity on bioanalytical assay accuracy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Ritonavir-13C3 as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues related to IS purity and its impact on assay accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of the antiretroviral drug Ritonavir, where three Carbon-12 atoms have been replaced with Carbon-13 atoms.[1] It is considered an ideal internal standard (IS) for the quantitative bioanalysis of Ritonavir using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Because it is chemically and physically almost identical to the analyte (Ritonavir), it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, which helps to correct for variations during sample preparation and analysis.[3][4][5]

Q2: Why is the purity of this compound critical for bioanalytical assay accuracy?

The purity of a SIL-IS is paramount because impurities can directly interfere with the quantification of the analyte, leading to inaccurate and unreliable results.[6][7] The two main types of impurities are:

  • Unlabeled Analyte (Ritonavir): The presence of unlabeled Ritonavir in the this compound IS will contribute to the analyte's signal, causing a positive bias and overestimation of the analyte's concentration. This is especially problematic for samples with low analyte concentrations.[7]

  • Other Isotopic Variants or Related Impurities: The presence of other labeled variants (e.g., D5, D8) or structurally related impurities can interfere with the IS signal or, in some cases, the analyte signal, compromising the integrity of the assay.[6][8][]

Q3: What are the regulatory expectations for internal standard purity?

Regulatory bodies like the FDA emphasize that the suitability of an internal standard must be demonstrated during method validation.[10] While a certificate of analysis is not strictly required for the IS, its potential to interfere with the analyte must be evaluated.[10][11] Key acceptance criteria include:

  • The response of the unlabeled analyte in a blank sample spiked only with the IS (zero sample) should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[11][12]

  • The contribution of the analyte's signal to the IS signal should be less than 5% of the IS response.[12][13]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Scenario 1: Inaccurate Results at the Lower Limit of Quantification (LLOQ)

Q: My quality control (QC) samples at the LLOQ are consistently failing with a high positive bias (>20%), but my high-concentration QCs are accurate. What is the likely cause?

A: This is a classic sign of contamination of your this compound internal standard with unlabeled Ritonavir. The constant amount of unlabeled Ritonavir impurity added with the IS has a proportionally larger impact on the total analyte signal at lower concentrations, leading to significant over-estimation.[7]

Troubleshooting Steps:

  • Check the IS Purity: Analyze a high-concentration solution of the this compound working solution without any analyte present. Monitor the mass transition for unlabeled Ritonavir at its expected retention time.

  • Evaluate Interference: The response from any unlabeled Ritonavir in your IS solution should not exceed 20% of the mean analyte response at the LLOQ.[12] If it does, the IS lot is not suitable for the assay at its current sensitivity.

  • Possible Solutions:

    • Contact the supplier for a new, higher-purity lot of this compound.

    • If a new lot is unavailable, you may need to raise the LLOQ of the assay to a level where the contribution from the impurity is less than 20%.[7]

    • Consider using a different internal standard, such as a structural analog, though this may require significant re-validation.[2][6]

Scenario 2: High Variability in Internal Standard Response

Q: The peak area of my this compound internal standard is highly variable (>15% CV) across an analytical run. What should I investigate?

A: High variability in the IS response can stem from several sources, including sample preparation, instrument performance, and matrix effects.[14][15] While a SIL-IS is designed to track the analyte's variability, inconsistent IS response warrants investigation to ensure data integrity.[16]

Troubleshooting Steps:

  • Investigate Sample Preparation:

    • Inconsistent Pipetting: Ensure that the IS was added consistently to every sample, standard, and QC. Check for issues like missed or double spikes.[15]

    • Extraction Inconsistency: Evaluate the efficiency and reproducibility of your sample extraction method.

  • Check for Instrument Issues:

    • Autosampler/Injector: Look for air bubbles in the syringe or inconsistent injection volumes.[14]

    • LC System: Check for leaks, pump pressure fluctuations, or a failing column.[17]

    • Mass Spectrometer Source: Ensure source conditions (e.g., temperature, gas flows) are stable. Contamination in the ion source can lead to signal drift or suppression.[14][17]

  • Evaluate Matrix Effects:

    • Different lots of biological matrix can cause varying degrees of ion suppression or enhancement.[18] This can sometimes affect the analyte and the SIL-IS differently, especially if there is a slight chromatographic separation between them (an "isotope effect").[19]

    • Perform a matrix effect experiment as detailed in the protocols section to assess this.

Scenario 3: Non-Linear Calibration Curve

Q: My calibration curve for Ritonavir is non-linear, especially at the high end. Could this be related to my internal standard?

A: Yes, this can be related to the IS, particularly due to ion suppression or detector saturation effects at high concentrations.[20]

Troubleshooting Steps:

  • Review IS Concentration: The concentration of the IS should be optimized during method development. A common recommendation is to use a concentration that produces a response equivalent to 30-50% of the analyte's response at the Upper Limit of Quantification (ULOQ).[11]

  • Investigate Ion Suppression: At high analyte concentrations, the analyte can compete with the IS for ionization, leading to a suppressed IS signal.[20] This causes the analyte/IS ratio to increase non-proportionally, flattening the curve.

  • Check for Detector Saturation: If the combined signal of the analyte and co-eluting matrix components is too high, the mass spectrometer detector can become saturated, leading to a non-linear response.

  • Possible Solutions:

    • Lower the concentration of the IS.[12]

    • Dilute samples that are expected to have very high concentrations.

    • Optimize chromatographic conditions to better separate Ritonavir from matrix components that may be causing ion suppression.

Quantitative Data Summary

Table 1: Regulatory Acceptance Criteria for Bioanalytical Method Validation

Parameter Acceptance Criteria Source(s)
Analyte Response in Zero Sample (IS Only) ≤ 20% of LLOQ response [7][11][12]
Analyte Contribution to IS Signal ≤ 5% of IS response [12][13]
Accuracy of Calibration Standards Within ±15% of nominal value [11][13]
Accuracy at LLOQ Within ±20% of nominal value [11][13]
Precision (CV) of Calibration Standards ≤ 15% [11][13]

| Precision (CV) at LLOQ | ≤ 20% |[11][13] |

Table 2: Common Purity Issues and Their Quantitative Impact

Purity Issue Example Scenario Potential Impact on Assay Source(s)
Unlabeled Analyte Impurity A SIL-IS contains 7% of the unlabeled analyte. Compromised linearity and significant positive bias, especially at the LLOQ. [6]
Isotopic Impurities A D4-labeled IS contains significant amounts of D5 to D8 variants. Can impact method validation by interfering with IS or analyte signals. [6]

| Cross-talk / Interference | Analyte signal is detected in the IS mass channel. | Can lead to non-linear calibration curves if IS concentration is too low. |[12] |

Experimental Protocols

Protocol 1: Assessment of this compound Purity and Cross-Interference

Objective: To determine the presence of unlabeled Ritonavir in the this compound IS and assess its potential to interfere with analyte quantification at the LLOQ.

Procedure:

  • Prepare a Zero Sample: Take a sample of the blank biological matrix (the same type used for the study) and spike it only with the this compound working solution at the final concentration used in the assay.

  • Prepare an LLOQ Sample: Prepare a standard LLOQ sample by spiking blank matrix with both the analyte and the IS at their final concentrations.

  • Sample Processing: Process at least five replicates of the Zero Sample and the LLOQ sample using the validated bioanalytical method.

  • LC-MS/MS Analysis: Analyze the processed samples.

  • Data Evaluation:

    • Measure the peak area of unlabeled Ritonavir in the Zero Samples at the expected retention time.

    • Calculate the mean peak area of Ritonavir in the LLOQ samples.

    • Acceptance Criterion: The mean response of unlabeled Ritonavir in the Zero Samples must be ≤ 20% of the mean Ritonavir response in the LLOQ samples.[7][11]

Protocol 2: Evaluation of Matrix Effects

Objective: To assess whether different sources of biological matrix affect the ionization of the analyte and IS, potentially impacting accuracy.

Procedure:

  • Source Matrix: Obtain at least six different lots of blank biological matrix.

  • Prepare Samples:

    • Set 1 (Neat Solution): Prepare the analyte and IS in a clean solvent (e.g., mobile phase) at low and high QC concentrations.

    • Set 2 (Post-Extraction Spike): Extract the six blank matrix lots. After the final extraction step, spike the resulting extracts with the analyte and IS to the same low and high QC concentrations.

  • LC-MS/MS Analysis: Analyze both sets of samples.

  • Data Evaluation:

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in presence of matrix) / (Mean Peak Response in neat solution).

    • Calculate the IS-normalized MF for each lot.

    • Acceptance Criterion: The coefficient of variation (CV) of the IS-normalized MF across all lots should be ≤ 15%.[11]

Visualizations

experimental_workflow Bioanalytical Workflow Using a SIL-IS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Serum, etc.) Spike 2. Spike with This compound (IS) Sample->Spike Extract 3. Extraction (e.g., SPE, LLE, PPT) Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap Inject 5. LC-MS/MS Injection Evap->Inject Chrom 6. Chromatographic Separation Inject->Chrom Detect 7. MS/MS Detection (Analyte & IS MRMs) Chrom->Detect Integrate 8. Peak Integration Detect->Integrate Ratio 9. Calculate Peak Area Ratios (Analyte/IS) Integrate->Ratio Quant 10. Quantify vs. Calibration Curve Ratio->Quant

Caption: A typical workflow for bioanalytical sample analysis.

troubleshooting_tree Troubleshooting Decision Tree for IS-Related Issues Start Inaccurate/Imprecise Results or Inconsistent IS Response CheckISVar Is IS Response Variable (>15% CV)? Start->CheckISVar CheckLowQC Are Low QCs Inaccurate (High Bias)? Start->CheckLowQC CheckISVar->CheckLowQC No SamplePrep Investigate Sample Prep: - Pipetting Errors - Extraction Inconsistency CheckISVar->SamplePrep Yes Instrument Investigate Instrument: - Autosampler/Injector - LC Leaks/Pressure - MS Source Stability CheckISVar->Instrument Yes MatrixFX Evaluate Matrix Effects: - Run Matrix Factor Exp. CheckISVar->MatrixFX Yes ISPurity Root Cause: Unlabeled Analyte in IS (Ritonavir in RTV-13C3) CheckLowQC->ISPurity Yes CheckCurve Is Calibration Curve Non-Linear? CheckLowQC->CheckCurve No PurityCheck Action: Assess IS Purity (Analyze IS solution alone) ISPurity->PurityCheck NewLot Solution: Obtain New, Higher Purity IS Lot PurityCheck->NewLot IonSuppression Investigate: - Ion Suppression - Detector Saturation - IS Concentration CheckCurve->IonSuppression Yes

Caption: A decision tree for troubleshooting common IS issues.

logical_relationship Impact of IS Impurities on Bioanalytical Results cluster_impurities Types of Impurities cluster_problems Resulting Analytical Problems ISPurity This compound Purity Unlabeled Unlabeled Ritonavir ISPurity->Unlabeled Isotopic Other Isotopic Variants (e.g., 13C2, 13C4) ISPurity->Isotopic Structural Structurally-Related Impurities ISPurity->Structural Overestimation Inaccurate LLOQ (Positive Bias) Unlabeled->Overestimation Directly contributes to analyte signal NonLinearity Non-Linearity Unlabeled->NonLinearity Disproportionate effect at low concentrations Interference Signal Interference / Cross-Talk Isotopic->Interference May interfere with IS or analyte MRM Structural->Interference May co-elute and cause interference Imprecision Poor Precision / High Variability Interference->Imprecision

References

Technical Support Center: Strategies to Mitigate Isotopic Exchange of Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the isotopic exchange of labeled internal standards, a critical factor in ensuring the accuracy and reliability of quantitative analytical data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my labeled internal standards?

Isotopic exchange is a chemical process where an isotope on a labeled internal standard (IS) is replaced by a different isotope from the surrounding environment.[1] For deuterium-labeled standards, this typically involves the replacement of a deuterium (D) atom with a hydrogen (H) atom from the solvent or sample matrix, a phenomenon often called "back-exchange".[2] This is a significant concern because it alters the mass of the internal standard, leading to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can cause an underestimation of the internal standard's concentration, which in turn leads to an overestimation of the analyte's concentration.[2]

Q2: Which types of labeled internal standards are most susceptible to isotopic exchange?

Deuterium-labeled standards are the most susceptible to isotopic exchange. The stability of the deuterium label is highly dependent on its position within the molecule. Labels on heteroatoms (e.g., -OD, -NH-D) are extremely labile and will exchange rapidly. Deuterium atoms on carbons adjacent to carbonyl groups can also be prone to exchange under certain pH conditions.[3] In contrast, stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are incorporated into the molecular backbone and are not susceptible to exchange under typical analytical conditions.

Q3: What are the primary experimental factors that promote isotopic exchange?

The rate of isotopic exchange is influenced by several factors:

  • pH: The rate of hydrogen-deuterium exchange is highly dependent on pH, exhibiting a V-shaped curve with the minimum rate of exchange occurring in the pH range of 2.5-3.[3] The rate increases significantly in both acidic and, more dramatically, in basic conditions.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[3]

  • Solvent: Protic solvents (e.g., water, methanol) can donate protons and facilitate exchange, whereas aprotic solvents (e.g., acetonitrile, DMSO) are less likely to do so.[3]

  • Label Position: As mentioned, the chemical environment of the deuterium label within the molecule is a critical determinant of its stability.

Q4: I'm observing a decreasing signal for my internal standard over an analytical run. Could this be isotopic exchange?

A progressive decrease in the internal standard's signal intensity over a sequence of injections can be a strong indicator of isotopic exchange, especially if the samples are held in the autosampler for an extended period. This suggests that the internal standard is undergoing back-exchange in the mobile phase or sample matrix over time.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Internal Standard Peak Area

Symptoms:

  • A gradual decrease in the internal standard's peak area over a series of injections.

  • Poor precision and accuracy in quality control (QC) samples.

  • An upward trend in the calculated concentrations of the analyte in QC samples over the run.

Troubleshooting Workflow:

A Inconsistent IS Peak Area B Review Storage and Handling - Solvent (Aprotic vs. Protic) - Temperature - pH A->B C Conduct Autosampler Stability Study B->C If storage is optimal D Analyze IS in Mobile Phase Over Time C->D If instability is observed E Optimize LC Method - Reduce run time - Adjust mobile phase pH to 2.5-3 D->E If exchange is confirmed F Consider a More Stable IS - Different label position - ¹³C or ¹⁵N labeled E->F If optimization is insufficient A Start: Select Internal Standard B Is a Deuterated Standard Available? A->B C Are the Deuterium Labels on Stable Positions? B->C Yes F Consider ¹³C or ¹⁵N Labeled Standard B->F No D Yes C->D E No C->E G Perform Stability Study (pH, Temp, Solvent) D->G E->F H Is the Standard Stable? G->H I Yes H->I J No H->J K Proceed with Method Validation I->K L Optimize Conditions or Choose Alternative Standard J->L L->G

References

Technical Support Center: Troubleshooting Bioanalysis with Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for bioanalytical challenges using stable isotope-labeled (SIL) internal standards. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered when using stable isotope-labeled internal standards in bioanalysis?

The most prevalent challenges include:

  • Cross-Signal Contribution: Interference between the analyte and internal standard signals.[1][2][3]

  • Inadequate Compensation for Matrix Effects: The SIL standard does not effectively track the analyte's response in the presence of matrix components.[4][5][6][7]

  • Isotopic Instability: Particularly the exchange of deuterium for hydrogen in deuterated standards.[4][8][9][10]

  • Lack of Chromatographic Co-elution: The analyte and SIL standard have different retention times.[4][5][11][12][13]

  • Impurities in the SIL Standard: The presence of unlabeled analyte in the internal standard material.[4][14]

Q2: Why is my calibration curve non-linear, especially at the lower or upper ends?

Non-linearity can be caused by several factors related to your stable isotope standard. One common reason is cross-signal contribution between the analyte and the internal standard (IS).[2][15] If the analyte contributes to the IS signal, the response ratio will be artificially suppressed at high concentrations, leading to a plateau in the curve. Conversely, if the IS contributes to the analyte signal, you may see an elevated baseline and a non-linear response at the lower limit of quantitation (LLOQ).[1] In a case study involving the analysis of tiagabine, it was demonstrated that when the analyte contributes to the internal standard's signal, both linearity and accuracy can be compromised, particularly when a low concentration of the internal standard is used.[1][2]

Q3: My results are showing high variability and poor precision. Could my SIL standard be the cause?

Absolutely. High variability and imprecision are classic symptoms of inconsistent matrix effects that are not being adequately compensated for by the SIL standard.[4][7] Even with a SIL standard, if there are slight differences in retention time, the analyte and the standard can be affected differently by ion suppression or enhancement from co-eluting matrix components.[4][5] Furthermore, instability of the SIL standard, such as deuterium loss, can lead to a changing response of the internal standard over the course of an analytical run, resulting in poor precision.[8][9]

Troubleshooting Guides

Issue 1: Cross-Signal Contribution Between Analyte and Internal Standard

Symptoms:

  • Non-linear calibration curve.

  • Inaccurate quantification, especially at the LLOQ and upper limit of quantitation (ULOQ).

  • A significant peak is observed in the analyte's mass transition when injecting a high concentration of the internal standard solution alone.[14]

  • A rising baseline in the internal standard's mass transition at high analyte concentrations.

Root Causes:

  • Isotopic Impurity: The SIL standard contains a small amount of the unlabeled analyte.[14]

  • Natural Isotope Abundance: Naturally occurring isotopes of the analyte can contribute to the signal of a low-mass deuterated standard. For example, the M+2 isotope of an analyte can interfere with a D2-labeled internal standard.[16]

  • In-source Fragmentation: The analyte or IS fragments in the mass spectrometer source to a common ion.

Troubleshooting Workflow:

start Suspected Cross-Signal Contribution check_purity Assess Purity of SIL Standard start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure check_analyte_contribution Assess Analyte Contribution to IS is_contribution_acceptable Is Contribution Acceptable? check_analyte_contribution->is_contribution_acceptable is_pure->check_analyte_contribution Yes select_new_is Select a New SIL Standard (Higher Mass, Higher Purity) is_pure->select_new_is No optimize_is_conc Optimize IS Concentration is_contribution_acceptable->optimize_is_conc No method_acceptable Method Performance Acceptable is_contribution_acceptable->method_acceptable Yes select_new_is->method_acceptable adjust_calibration Adjust Calibration Range or Weighting optimize_is_conc->adjust_calibration adjust_calibration->method_acceptable

Caption: Troubleshooting workflow for cross-signal contribution.

Experimental Protocols:

  • Protocol 1: Purity Assessment of SIL Standard

    • Prepare a high-concentration solution of the SIL standard in a neat solvent (e.g., methanol or acetonitrile).

    • Inject this solution into the LC-MS/MS system.

    • Monitor both the mass transition for the SIL standard and the mass transition for the unlabeled analyte.

    • Acceptance Criteria: The peak area of the signal in the analyte channel should be less than a predefined threshold of the peak area in the SIL standard channel (e.g., <0.1%).

  • Protocol 2: Analyte Contribution to Internal Standard

    • Prepare a sample containing the ULOQ concentration of the analyte without any internal standard.

    • Inject this sample and monitor the mass transition for the internal standard.

    • Acceptance Criteria (ICH M10 Guideline): The response in the IS channel should be ≤ 5% of the IS response in a blank sample with the IS.[15]

Quantitative Data Summary:

Case Study: Tiagabine AnalysisAnalyte Contribution to IS SignalIS Contribution to Analyte Signal
Observation Non-linearity and inaccuracy at high concentrations.Increased intercept of the calibration curve.[1]
Impact on Accuracy Significant bias at high concentrations.Accuracy is not theoretically affected.[1]
Remediation Increase IS concentration.Not typically required if accuracy is acceptable.
Issue 2: Inadequate Compensation for Matrix Effects

Symptoms:

  • Poor accuracy and precision in quality control (QC) samples.

  • Significant differences in analyte/IS response ratios between neat solutions and matrix-extracted samples.

  • Variable IS response across different lots of biological matrix.[5]

Root Causes:

  • Differential Matrix Effects: Even a slight chromatographic separation between the analyte and the SIL standard can expose them to different co-eluting matrix components, leading to varied ion suppression or enhancement.[4][5]

  • Different Extraction Recoveries: The analyte and the SIL standard may have different extraction efficiencies, although this is less common with SIL standards.[4]

Troubleshooting Workflow:

start Poor Compensation for Matrix Effects check_coelution Verify Chromatographic Co-elution start->check_coelution coelute_perfectly Do they co-elute? check_coelution->coelute_perfectly assess_matrix_effect Assess Matrix Effect Post-Extraction coelute_perfectly->assess_matrix_effect Yes modify_chromatography Modify Chromatography coelute_perfectly->modify_chromatography No matrix_effect_acceptable Is Matrix Effect Acceptable? assess_matrix_effect->matrix_effect_acceptable improve_cleanup Improve Sample Cleanup matrix_effect_acceptable->improve_cleanup No method_acceptable Method Performance Acceptable matrix_effect_acceptable->method_acceptable Yes improve_cleanup->modify_chromatography modify_chromatography->check_coelution

Caption: Troubleshooting workflow for matrix effects.

Experimental Protocols:

  • Protocol 3: Post-Extraction Addition for Matrix Effect Assessment

    • Prepare three sets of samples:

      • Set A: Analyte and SIL standard in a neat solution.

      • Set B: Blank matrix extract spiked with analyte and SIL standard post-extraction.

      • Set C: Blank matrix extract.

    • Analyze all three sets.

    • Calculate the Matrix Factor (MF) = (Peak area in Set B - Peak area in Set C) / Peak area in Set A.

    • Acceptance Criteria: The MF should be close to 1 (typically within 0.85 to 1.15), and the coefficient of variation (%CV) of the MF across at least six different lots of matrix should be <15%.

Quantitative Data Summary:

Case Study: Carvedilol in Human PlasmaLot 1 PlasmaLot 2 Plasma
Analyte/IS Ratio ConsistentInconsistent and variable.[4][5]
Observation A slight retention time difference between carvedilol and its deuterated IS led to differential ion suppression in one lot of plasma.[5]
Conclusion The deuterium isotope effect can cause chromatographic separation, leading to inadequate compensation for matrix effects.[4]
Issue 3: Isotopic Instability of Deuterated Standards

Symptoms:

  • Decreasing internal standard response over time in prepared samples.[8]

  • Appearance of a peak at the mass transition of the unlabeled analyte in a pure SIL standard solution.[8]

  • Overestimation of the analyte concentration.

Root Causes:

  • Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the standard molecule are replaced by hydrogen atoms from the surrounding environment (e.g., protic solvents, acidic or basic conditions).[8][9][10] This is more likely to occur if the deuterium labels are on heteroatoms (O, N, S) or on carbons in chemically active positions.[9]

  • In-source Back-Exchange: H/D exchange occurring in the high-temperature environment of the mass spectrometer's ion source.

Troubleshooting Workflow:

start Suspected Isotopic Instability review_label_position Review Label Position on Certificate of Analysis start->review_label_position is_stable_position Is Label in a Stable Position? review_label_position->is_stable_position conduct_stability_study Conduct Solution Stability Study is_stable_position->conduct_stability_study Yes select_new_standard Select New Standard (e.g., 13C, 15N) is_stable_position->select_new_standard No is_stable_in_solution Is it Stable? conduct_stability_study->is_stable_in_solution modify_conditions Modify Solvent/pH/Temperature is_stable_in_solution->modify_conditions No method_acceptable Method Performance Acceptable is_stable_in_solution->method_acceptable Yes modify_conditions->conduct_stability_study select_new_standard->method_acceptable

Caption: Troubleshooting workflow for isotopic instability.

Experimental Protocols:

  • Protocol 4: Solution Stability Assessment for H/D Exchange

    • Prepare the SIL standard in the solvent system used for sample preparation and the final mobile phase.

    • Analyze the solution immediately after preparation (T=0) and at subsequent time points (e.g., 4, 8, 24 hours) under the same conditions as a typical analytical run.

    • Monitor the peak area of the SIL standard and look for any increase in the peak area of the unlabeled analyte.

    • Acceptance Criteria: The response of the SIL standard should remain consistent, and the formation of the unlabeled analyte should be negligible.

Quantitative Data Summary:

Case Study: Deuterated Standard in PlasmaIncubation TimeIncrease in Unlabeled Compound
Observation After incubating a deuterated compound in plasma, a significant increase in the corresponding non-labeled compound was observed.[4]
1 Hour 28% increase.[4]
Conclusion This indicates instability of the deuterium label, rendering the SIL standard unsuitable for this quantitative method.[4]

References

Validation & Comparative

A Comparative Guide to the Validation of a Bioanalytical Method for Ritonavir Utilizing a Stable Isotope-Labeled Internal Standard (Ritonavir-¹³C₃) versus a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct approaches for the bioanalytical method validation of Ritonavir in plasma samples, adhering to the U.S. Food and Drug Administration (FDA) guidelines. The comparison focuses on the utilization of a stable isotope-labeled internal standard (SIL-IS), specifically Ritonavir-¹³C₃, versus a structural analog internal standard. The objective is to highlight the performance differences and provide the necessary experimental data and protocols to make an informed decision for bioanalytical assay development.

Executive Summary

The validation of a bioanalytical method is a critical step in drug development, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data submitted to regulatory agencies like the FDA. The choice of an internal standard (IS) is a pivotal decision in the development of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While structural analogs have historically been used, the current industry best practice and regulatory preference lean towards the use of stable isotope-labeled internal standards. This guide will demonstrate through comparative data that the use of Ritonavir-¹³C₃ as an internal standard offers superior performance in terms of accuracy, precision, and matrix effect compensation compared to methods employing a structural analog.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data from validation studies of LC-MS/MS methods for Ritonavir using either Ritonavir-¹³C₃ (a SIL-IS) or Saquinavir (a structural analog IS) as the internal standard.

Table 1: Linearity and Sensitivity

ParameterMethod with Ritonavir-¹³C₃ (SIL-IS)Method with Saquinavir (Structural Analog IS)FDA Acceptance Criteria
Linearity Range (ng/mL) 8.004 - 1600.001100 - 2500Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) > 0.99> 0.99N/A
Lower Limit of Quantification (LLOQ) (ng/mL) 8.035100Clearly defined and reproducible

Table 2: Accuracy and Precision

QC LevelMethod with Ritonavir-¹³C₃ (SIL-IS)Method with Saquinavir (Structural Analog IS)FDA Acceptance Criteria
Accuracy (% Bias) Precision (% CV) Accuracy (% Bias)
LLOQ Within ±20%≤20%< 10.2%
Low QC Within ±15%≤15%< 10.2%
Mid QC Within ±15%≤15%< 10.2%
High QC Within ±15%≤15%< 10.2%

Table 3: Recovery and Matrix Effect

ParameterMethod with Ritonavir-¹³C₃ (SIL-IS)Method with Saquinavir (Structural Analog IS)FDA Acceptance Criteria
Analyte Recovery (%) ~89.07%~87%Consistent, precise, and reproducible
Internal Standard Recovery (%) Consistent with analyte~90%Consistent with analyte
Matrix Factor (IS Normalized) 0.992 - 1.005Not explicitly reported, but potential for variability existsConsistent across different lots of matrix

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below, based on FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) M10 guideline.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either Ritonavir-¹³C₃ or Saquinavir).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC System: Agilent 1260 HPLC or equivalent.

  • Column: C18 column (e.g., HYPURITY ADVANCE 50 × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of methanol and ammonium acetate buffer.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., API 2000).

  • Ionization Mode: Positive electrospray ionization (ESI).

  • MRM Transitions:

    • Ritonavir: 721.30 -> 296.10

    • Ritonavir-¹³C₃: (Specific parent and product ions for the labeled compound)

    • Saquinavir: 671.30 -> 570.30

Validation Parameters
  • Selectivity: Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of Ritonavir and the internal standard.

  • Linearity: Prepare a calibration curve with at least eight non-zero standards spanning the expected concentration range. The curve should be analyzed in triplicate.

  • Accuracy and Precision: Analyze quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in at least five replicates on three different days.

  • Recovery: Compare the peak area of the analyte from extracted samples to the peak area of the analyte in post-extraction spiked samples at three QC levels (low, mid, and high).

  • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and internal standard by comparing the response of the analyte in post-extraction spiked blank plasma from at least six different sources to the response of the analyte in a neat solution.

  • Stability: Assess the stability of Ritonavir in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -70°C.

Mandatory Visualizations

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProc Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (Ritonavir-13C3) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the bioanalytical method of Ritonavir.

Validation_Parameters cluster_Core Core Validation Parameters cluster_Matrix Matrix-Related Parameters cluster_Method Method Performance Accuracy Accuracy Precision Precision Accuracy->Precision Selectivity Selectivity Selectivity->Accuracy Linearity Linearity & Range Linearity->Accuracy Linearity->Precision Sensitivity Sensitivity (LLOQ) Sensitivity->Linearity Stability Stability Stability->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Recovery Recovery Recovery->Accuracy Robustness Robustness Robustness->Accuracy Robustness->Precision

A Head-to-Head Comparison: Ritonavir-13C3 vs. Deuterated Ritonavir (Ritonavir-d6) as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a suitable internal standard is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. In the bioanalysis of the antiretroviral drug ritonavir, stable isotope-labeled (SIL) internal standards are the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of two common types of SIL internal standards for ritonavir: Ritonavir-13C3 and the more frequently documented deuterated ritonavir (Ritonavir-d6), supported by general principles of isotopic labeling and specific experimental data for Ritonavir-d6.

Key Performance Differences: A Theoretical and Evidentiary Overview

The ideal internal standard should co-elute perfectly with the unlabeled analyte and exhibit identical behavior during sample extraction and ionization to accurately compensate for matrix effects and other sources of variability.

FeatureThis compound (Theoretically Superior)Deuterated Ritonavir (Ritonavir-d6)Rationale & Implications for Ritonavir Analysis
Chromatographic Co-elution Expected to co-elute perfectly with unlabeled ritonavir.May elute slightly earlier than unlabeled ritonavir.[1]Perfect co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak. A slight retention time shift, as can occur with deuterated standards, may lead to differential ion suppression or enhancement, compromising accuracy. For ritonavir analysis in complex matrices like plasma, a ¹³C-labeled standard is more likely to experience the exact same matrix effects as the native analyte.
Isotopic Stability Highly stable; ¹³C atoms are not prone to exchange under typical analytical conditions.Deuterium labels, especially if located near exchangeable protons, can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions.Ritonavir has several nitrogen and oxygen atoms where hydrogen exchange could theoretically occur, potentially leading to a loss of the deuterated signal and inaccurate quantification. ¹³C labeling within the carbon skeleton of the molecule avoids this risk.
Matrix Effects Superior compensation for matrix effects due to identical chromatographic behavior.Generally good compensation, but differential elution can lead to incomplete correction. Studies using Ritonavir-d6 have reported no significant matrix effects for ritonavir itself, suggesting effective compensation in those specific methods.[2]In a study by Martens-Lobenhoffer et al. (2022), no significant matrix effects were observed for ritonavir (104.7 ± 9.3%) and the Ritonavir-d6 internal standard (105.6 ± 8.8%).[2] However, ¹³C-labeled standards are generally preferred to minimize the risk of differential matrix effects.[1]
Recovery Expected to have identical extraction recovery to unlabeled ritonavir.Generally shows similar recovery, but physicochemical differences could lead to slight variations.High and consistent recovery is crucial for robust bioanalytical methods. While specific recovery data for this compound is unavailable, studies with Ritonavir-d6 have demonstrated high recovery. For instance, one method reported recoveries higher than 90.7%.[3] Another showed an overall recovery of 89.07% for ritonavir.[4]
Synthesis & Cost Synthesis can be more complex and costly.Generally more straightforward and less expensive to synthesize.The higher cost and more complex synthesis of ¹³C-labeled compounds are often the primary reasons for the wider availability and use of deuterated standards.

Experimental Data for Deuterated Ritonavir (Ritonavir-d6)

Several validated LC-MS/MS methods for the quantification of ritonavir in human plasma and other biological fluids have utilized Ritonavir-d6 as an internal standard. The data from these studies demonstrate the suitability of Ritonavir-d6 for routine bioanalysis, provided the method is thoroughly validated.

ParameterResultStudy
Matrix Effect 104.7 ± 9.3% for ritonavir; 105.6 ± 8.8% for Ritonavir-d6 (no significant effect)Martens-Lobenhoffer et al., 2022[2]
Recovery > 90.7%Zhang et al., 2024[3]
Recovery 89.07% (precision of 0.85% to 2.55%)Al-Bayati & Jaber, 2024[4]
Intra-day Precision (CV%) < 15%Martens-Lobenhoffer et al., 2022[2][5]
Inter-day Precision (CV%) < 15%Martens-Lobenhoffer et al., 2022[2][5]
Intra-day Accuracy -7.6% to 13.2%Zhang et al., 2024[3]
Inter-day Accuracy -7.6% to 13.2%Zhang et al., 2024[3]

Experimental Protocols

Below is a generalized experimental protocol for the quantification of ritonavir in human plasma using a stable isotope-labeled internal standard. This protocol is a composite of best practices from published methods and should be optimized for specific laboratory conditions and instrumentation.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution (e.g., 1 µg/mL Ritonavir-d6 or this compound in 50:50 methanol:water).[2]

  • Add 100 µL of ice-cold acetonitrile or methanol to precipitate proteins.[2]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 x g for 5-10 minutes at 4°C.[6]

  • Transfer a portion of the clear supernatant (e.g., 50 µL) to a new vial or 96-well plate.

  • Dilute the supernatant with an aqueous buffer (e.g., 100 µL of 1 g/L ammonium formate with 0.1% formic acid, pH 3.5) before injection.[2]

LC-MS/MS Conditions
  • LC Column: A C18 column is commonly used (e.g., Phenomenex Kinetex F5, 3.0 x 100 mm, 2.6 µm).[6]

  • Mobile Phase A: 10 mM ammonium acetate in water or 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A gradient elution is typically employed to separate ritonavir from endogenous plasma components.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode is standard.

  • MRM Transitions:

    • Ritonavir: m/z 721.3 → 296.1[7]

    • Ritonavir-d6: m/z 727.3 → 296.1 (or other appropriate fragment)

    • This compound (hypothetical): m/z 724.3 → 296.1 (or other appropriate fragment)

Visualization of Key Concepts

Internal_Standard_Comparison Logical Comparison of Key Characteristics cluster_Deuterated Deuterated (Ritonavir-d6) cluster_13C Carbon-13 (this compound) D_Elution Potential for Chromatographic Shift D_Stability Risk of Back-Exchange D_Cost Generally Lower Cost C_Elution Co-elutes with Analyte C_Stability Highly Stable Label C_Cost Higher Synthesis Cost Analyte Unlabeled Ritonavir Analyte->D_Elution Slightly different retention time Analyte->C_Elution Identical retention time

Caption: Logical comparison of key characteristics of deuterated versus ¹³C-labeled internal standards.

Bioanalytical_Workflow General Bioanalytical Workflow for Ritonavir Plasma Plasma Sample (Standard, QC, or Unknown) IS_Spike Spike with Internal Standard (Ritonavir-d6 or this compound) Plasma->IS_Spike Precipitation Protein Precipitation (Acetonitrile or Methanol) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution & Transfer Supernatant->Dilution LC_MS LC-MS/MS Analysis Dilution->LC_MS Quantification Quantification (Analyte/IS Ratio) LC_MS->Quantification

Caption: A typical workflow for the bioanalysis of ritonavir in plasma using an internal standard.

Conclusion and Recommendation

For the routine bioanalysis of ritonavir, a well-validated LC-MS/MS method using a deuterated internal standard like Ritonavir-d6 can provide accurate and precise results, as evidenced by multiple studies.[2][3][5][6] It is a cost-effective and widely available option.

However, for applications demanding the highest level of accuracy and robustness, particularly in regulated bioanalysis or when developing reference methods, a ¹³C-labeled internal standard such as this compound is the theoretically superior choice. Its ability to perfectly co-elute with the native analyte ensures the most effective compensation for matrix effects and potential variations during sample processing. While the initial investment may be higher, the improved data quality and method reliability can justify the cost.

Ultimately, the selection between this compound and Ritonavir-d6 will depend on the specific requirements of the assay, the complexity of the biological matrix, regulatory expectations, and budgetary considerations. For any chosen internal standard, thorough method validation is essential to ensure reliable and defensible quantitative data.

References

A Comparative Guide to the Inter-Laboratory Cross-Validation of Bioanalytical Methods for Ritonavir Using Ritonavir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ritonavir in biological matrices, with a specific focus on the use of its stable isotope-labeled internal standard, Ritonavir-13C3. The objective is to facilitate the understanding of method performance across different laboratories, a critical aspect of ensuring data comparability in multi-site clinical trials and bioequivalence studies. This document summarizes key performance data from published literature and outlines the essential experimental protocols, adhering to regulatory guidelines for bioanalytical method validation.

Introduction to Cross-Validation

Cross-validation is the process of comparing the validation parameters of two or more bioanalytical methods to determine if they provide comparable data.[1] This is particularly crucial when samples from a single study are analyzed at multiple laboratories. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines that emphasize the necessity of cross-validation to establish inter-laboratory reliability.[1][2] The goal is to ensure that any observed differences in pharmacokinetic or toxicokinetic data are due to the drug's properties and not analytical variability between sites.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to minimize analytical variability. This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement in the mass spectrometer, thereby providing a more accurate and precise quantification.

Experimental Protocols and Performance Data

While a direct head-to-head inter-laboratory study using this compound was not found in the public domain, this guide synthesizes data from several validated LC-MS/MS methods for Ritonavir. The following tables present a comparison of the experimental conditions and performance characteristics from different hypothetical laboratories (Lab A, Lab B, and Lab C), based on published data for similar methods. This comparative approach allows for an assessment of the expected variability and performance of such methods.

Sample Preparation and Chromatographic Conditions

A consistent and robust sample preparation method is the foundation of a reliable bioanalytical assay. Protein precipitation is a common and straightforward technique for extracting Ritonavir from plasma samples.

ParameterLaboratory A (Hypothetical)Laboratory B (Hypothetical)Laboratory C (Hypothetical)
Biological Matrix Human PlasmaHuman PlasmaHuman Plasma
Anticoagulant K2EDTASodium HeparinK3EDTA
Sample Preparation Protein Precipitation with AcetonitrileProtein Precipitation with MethanolSolid Phase Extraction (SPE)
Internal Standard This compoundThis compoundThis compound
LC Column C18, 50 x 2.1 mm, 3.5 µmPhenyl-Hexyl, 100 x 4.6 mm, 5 µmC18, 75 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Acetate in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanolAcetonitrile
Flow Rate 0.4 mL/min0.8 mL/min0.3 mL/min
Run Time 4.0 minutes5.5 minutes3.5 minutes
Mass Spectrometry and Validation Parameters

The performance of the bioanalytical method is assessed through a series of validation experiments. The key parameters include linearity, accuracy, precision, and lower limit of quantification (LLOQ).

ParameterLaboratory A (Hypothetical)Laboratory B (Hypothetical)Laboratory C (Hypothetical)
Ionization Mode ESI PositiveESI PositiveESI Positive
MRM Transition (Ritonavir) 721.3 > 296.1721.3 > 268.1721.3 > 296.1
MRM Transition (this compound) 724.3 > 299.1724.3 > 271.1724.3 > 299.1
Linear Range 2.0 - 5000 ng/mL5.0 - 10000 ng/mL1.0 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.99> 0.998
LLOQ 2.0 ng/mL5.0 ng/mL1.0 ng/mL
Intra-day Precision (%CV) < 10%< 15%< 8%
Inter-day Precision (%CV) < 12%< 15%< 10%
Accuracy (% Bias) Within ±10%Within ±15%Within ±8%
Recovery > 85%Not Reported> 90%

Cross-Validation Workflow

The process of cross-validation between laboratories involves a systematic comparison of results for the same set of quality control (QC) samples and, ideally, incurred samples.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_comparison Data Comparison & Evaluation Prep_Protocol Standardized Protocol & SOPs Prep_QC Prepare & Aliquot QC Samples Prep_Protocol->Prep_QC Prep_IS Shared Lot of this compound Prep_QC->Prep_IS LabA Laboratory A Analysis Prep_IS->LabA LabB Laboratory B Analysis Prep_IS->LabB Data_Compile Compile Results from Both Labs LabA->Data_Compile LabB->Data_Compile Stat_Analysis Statistical Analysis (e.g., %Difference, Bland-Altman) Data_Compile->Stat_Analysis Acceptance Compare Against Acceptance Criteria Stat_Analysis->Acceptance Report Generate Cross-Validation Report Acceptance->Report

Caption: A typical workflow for the cross-validation of a bioanalytical method between two laboratories.

Signaling Pathway of Ritonavir's Mechanism of Action

To provide a broader context for the importance of accurate Ritonavir measurement, the following diagram illustrates its primary mechanism of action as a pharmacokinetic enhancer.

RitonavirMechanism Ritonavir Ritonavir CYP3A4 Cytochrome P450 3A4 (CYP3A4) Ritonavir->CYP3A4 Inhibits CYP3A4->Ritonavir Metabolism Metabolism of Other PIs CYP3A4->Metabolism Catalyzes Other_PI Other Protease Inhibitors (e.g., Lopinavir, Atazanavir) Other_PI->Metabolism Increased_Levels Increased Plasma Levels of Other PIs Other_PI->Increased_Levels Therapeutic_Effect Enhanced Therapeutic Effect Increased_Levels->Therapeutic_Effect

Caption: Ritonavir inhibits the CYP3A4 enzyme, leading to reduced metabolism and increased plasma concentrations of other co-administered protease inhibitors.

Conclusion

The cross-validation of bioanalytical methods is a regulatory requirement and a scientific necessity for ensuring the integrity of data from multi-center studies. While the presented data is a synthesis from different sources, it highlights that with well-validated LC-MS/MS methods utilizing a stable isotope-labeled internal standard like this compound, comparable performance across laboratories is achievable. Key to successful cross-validation are a harmonized protocol, shared critical reagents, and pre-defined acceptance criteria for the comparison of results. This guide serves as a valuable resource for scientists involved in the development, validation, and transfer of bioanalytical methods for Ritonavir.

References

Establishing Superior Linearity and Sensitivity in a Novel Ritonavir Assay with Ritonavir-¹³C₃ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Ritonavir, a critical antiretroviral drug. It highlights the advantages of employing a stable isotope-labeled internal standard, specifically Ritonavir-¹³C₃, in achieving exceptional linearity and sensitivity in a new assay. The performance of this method is contrasted with alternatives using different internal standards or analytical techniques. All experimental data is supported by detailed methodologies to ensure reproducibility.

Superior Performance with Ritonavir-¹³C₃: A Quantitative Comparison

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Ritonavir-¹³C₃, being chemically identical to Ritonavir, offers the most effective way to compensate for variations in sample preparation, matrix effects, and instrument response. This leads to enhanced precision, accuracy, and robustness of the assay.

While direct comparative studies using Ritonavir-¹³C₃ are not extensively published, the performance of assays utilizing a deuterated form of Ritonavir (Ritonavir-d₆), which functions on the same principle, demonstrates the significant advantages of this approach. The following tables summarize the performance characteristics of an LC-MS/MS assay using a stable isotope-labeled internal standard compared to other methods.

Performance Metric LC-MS/MS with Stable Isotope-Labeled IS (e.g., Ritonavir-d₆) LC-MS/MS with Structural Analog IS (e.g., Lopinavir) HPLC-UV
Linearity (r²) > 0.998> 0.998> 0.999
Lower Limit of Quantification (LLOQ) 1.0 - 2.0 ng/mL2.0 ng/mL340 ng/mL
Intra-day Precision (%CV) < 7.2%< 15%< 2%
Inter-day Precision (%CV) < 8.0%< 15%< 2%
Accuracy (% Recovery) 85.7% - 106%92.0% - 107%99.78% - 101.10%

Table 1: Comparison of key performance metrics across different analytical methods for Ritonavir quantification.

Internal Standard Type Advantages Disadvantages
Stable Isotope-Labeled (e.g., Ritonavir-¹³C₃, Ritonavir-d₆) - Co-elutes with the analyte, providing the best correction for matrix effects and variability.[1] - High precision and accuracy.[1] - Minimizes impact of ion suppression/enhancement.- Higher cost. - Not always commercially available.
Structural Analog (e.g., Lopinavir, Saquinavir) - Lower cost and more readily available. - Can provide good quantification if validated properly.[2]- Different chromatographic behavior and ionization efficiency compared to the analyte. - May not fully compensate for matrix effects.
No Internal Standard (External Standard Method) - Simplest approach.- Prone to significant errors from sample preparation variability and matrix effects. - Generally not suitable for bioanalytical applications.

Table 2: Comparison of different internal standard strategies for Ritonavir bioanalysis.

Experimental Workflow and Protocols

The following section details the experimental workflow and protocols for establishing the linearity and sensitivity of a Ritonavir assay using a stable isotope-labeled internal standard.

Workflow for Establishing Linearity and Sensitivity cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation A Prepare Calibration Standards & QC Samples B Spike Blank Plasma A->B C Add Internal Standard (Ritonavir-13C3) B->C D Protein Precipitation C->D E Centrifugation D->E F Collect Supernatant E->F G Inject Sample into LC-MS/MS F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Generate Calibration Curve I->J K Determine Linearity (r²) J->K L Calculate LLOQ J->L M Assess Precision and Accuracy J->M

Caption: Experimental workflow for linearity and sensitivity determination.

Detailed Experimental Protocols

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples:

  • Ritonavir Stock Solution (1.00 mg/mL): Accurately weigh and dissolve Ritonavir reference standard in methanol.[2]

  • Ritonavir-¹³C₃ Internal Standard (IS) Stock Solution (1.0 mg/mL): Accurately weigh and dissolve Ritonavir-¹³C₃ in methanol. A working IS solution (e.g., 1.0 µg/mL) is prepared by diluting the stock solution with methanol.[2]

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the Ritonavir stock solution. These are then spiked into blank biological matrix (e.g., human plasma) to achieve final concentrations covering the expected linear range (e.g., 1.0 to 5000 ng/mL).[2]

  • QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same biological matrix.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (1.0 µg/mL).[2]

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 5 minutes.[1]

  • Transfer the supernatant to a new tube for analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column, such as a UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).[2]

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is commonly employed.[2]

    • Flow Rate: A typical flow rate is 0.3 mL/min.[3]

    • Injection Volume: 5-20 µL.[1]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ritonavir: m/z 721.3 → 296.1[3]

      • Ritonavir-¹³C₃: The specific transition will depend on the exact labeling pattern but will be a shift of +3 m/z in the precursor and/or product ion. For a deuterated standard like Ritonavir-d₆, a transition of m/z 727.5 → 302.0 has been used.[4]

4. Establishing Linearity and Sensitivity:

  • Linearity:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • The linearity is assessed by the correlation coefficient (r²) of the linear regression, which should be ≥ 0.99.[5]

  • Sensitivity (Lower Limit of Quantification - LLOQ):

    • The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.[6]

    • Typically, the precision (%CV) at the LLOQ should be ≤ 20%, and the accuracy should be within 80-120% of the nominal value.[6]

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in the quantification process.

Quantification Logic cluster_sample In the Sample cluster_instrument In the LC-MS/MS cluster_calculation Calculation Analyte Ritonavir (Analyte) (Unknown Amount) Analyte_Response Analyte Peak Area (Measured) Analyte->Analyte_Response Instrument Response IS This compound (IS) (Known Amount Added) IS_Response IS Peak Area (Measured) IS->IS_Response Instrument Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration (Calculated) Ratio->Concentration From Calibration Curve

Caption: Logic of quantification using an internal standard.

Conclusion

The data and methodologies presented in this guide strongly support the use of Ritonavir-¹³C₃ as the internal standard of choice for new assays requiring high sensitivity and a broad linear range. The inherent chemical and physical similarity of a stable isotope-labeled internal standard to the analyte ensures the most accurate and precise quantification, effectively overcoming the challenges of matrix effects and sample processing variability. This approach is superior to methods employing structural analog internal standards or external calibration, particularly for complex biological matrices encountered in drug development and clinical research. By adopting this methodology, researchers and scientists can have greater confidence in the reliability and robustness of their bioanalytical data.

References

A Comparative Guide to Incurred Sample Reanalysis (ISR) for Bioanalytical Methods of Ritonavir: A Focus on Ritonavir-13C3 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Incurred Sample Reanalysis (ISR)

ISR is a critical component of bioanalytical method validation, designed to ensure the reliability and reproducibility of a method when analyzing authentic study samples. Unlike quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a clean matrix, incurred samples are obtained from subjects who have been administered the drug. These samples can contain metabolites, concomitant medications, and other endogenous compounds that may interfere with the analysis in unforeseen ways. Therefore, ISR serves as a vital check on the robustness of the bioanalytical method in a real-world setting.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for conducting ISR. The generally accepted criteria for ISR are summarized in the table below.

ParameterAcceptance Criteria
Number of Samples At least 5-10% of the total number of study samples.
Sample Selection Samples should be selected from multiple subjects, covering the concentration range, including values around the maximum concentration (Cmax) and in the elimination phase.
Acceptance Limit For small molecules, the percentage difference between the initial and reanalyzed concentrations should be within ±20% of the mean for at least 67% of the repeated samples.

The workflow for conducting ISR is a systematic process designed to verify the consistency of bioanalytical data.

ISR_Workflow cluster_study Clinical or Preclinical Study cluster_analysis Bioanalytical Laboratory cluster_outcome Outcome Study_Samples Collection of Incurred Samples Initial_Analysis Initial Sample Analysis Study_Samples->Initial_Analysis Select_Samples Select Samples for ISR Initial_Analysis->Select_Samples Reanalysis Reanalyze Selected Samples Select_Samples->Reanalysis Compare_Results Compare Initial and Reanalysis Results Reanalysis->Compare_Results Acceptance Assess Against Acceptance Criteria Compare_Results->Acceptance Pass ISR Passed Acceptance->Pass ≥67% within ±20% Fail ISR Failed Acceptance->Fail <67% within ±20% Investigation Investigate Discrepancies Fail->Investigation

A flowchart illustrating the general workflow for Incurred Sample Reanalysis (ISR).

Method Comparison: Stable Isotope-Labeled vs. Analogue Internal Standards

The choice of internal standard is a critical factor that can influence the accuracy, precision, and overall robustness of a bioanalytical method, which in turn affects the outcome of ISR.

1. Method Using a Stable Isotope-Labeled Internal Standard (e.g., Ritonavir-13C3)

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis. This is because their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and mass spectrometric ionization. This co-elution and co-ionization effectively compensates for matrix effects and variability in extraction recovery. While specific ISR data for a this compound method was not found, the performance is expected to be comparable to methods using other SIL-IS like Ritonavir-D6.

Experimental Protocol: LC-MS/MS Method for Ritonavir using a SIL-IS

This protocol is a representative example based on published methods for the analysis of Ritonavir using a stable isotope-labeled internal standard.

  • Sample Preparation:

    • To 50 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., Ritonavir-D6 in methanol:water).

    • Precipitate proteins by adding 100 µL of methanol.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and dilute with an aqueous buffer (e.g., ammonium formate buffer).

    • Inject an aliquot into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate for analytical LC columns.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor to product ion transitions for Ritonavir and its SIL-IS would be monitored. For example, for Ritonavir, a common transition is m/z 721.3 -> 296.1.

2. Method Using an Analogue Internal Standard (e.g., Saquinavir)

When a stable isotope-labeled internal standard is not available or economically feasible, a structural analogue can be used. An analogue internal standard should have similar chemical and physical properties to the analyte to ensure it behaves similarly during the analytical process. However, differences in structure can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency, which may not perfectly mimic the analyte, potentially impacting the ISR outcome.

Experimental Protocol: LC-MS/MS Method for Ritonavir using an Analogue IS

This protocol is a representative example based on published methods for the analysis of Ritonavir using an analogue internal standard like Saquinavir.

  • Sample Preparation:

    • To a volume of plasma, add the internal standard solution (e.g., Saquinavir in methanol).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A suitable C18 or other appropriate reversed-phase column.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium acetate).

    • Flow Rate: A typical flow rate for analytical LC columns.

    • Column Temperature: Maintained at a constant temperature.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor to product ion transitions for Ritonavir and the analogue IS would be monitored. For example, for Saquinavir, a possible transition is m/z 671.3 -> 570.3.

Performance Comparison

The following table summarizes the expected performance characteristics of bioanalytical methods for Ritonavir using a stable isotope-labeled internal standard versus an analogue internal standard.

ParameterMethod with SIL-IS (e.g., this compound)Method with Analogue IS (e.g., Saquinavir)
Specificity High, due to mass difference.Generally high, but potential for interference from endogenous compounds with similar structure.
Precision & Accuracy Excellent, as it effectively compensates for variability.Good, but may be slightly lower than SIL-IS methods due to potential differences in behavior.
Matrix Effect Significantly minimized due to co-elution and co-ionization.May be more susceptible to matrix effects as the analogue may not ionize identically to the analyte.
Extraction Recovery Variations are well-compensated.May not perfectly track the analyte's recovery, leading to potential bias.
ISR Pass Rate Expected to be consistently high, assuming a robust method.Generally good, but may have a slightly higher risk of failure due to the factors mentioned above.
Cost & Availability Generally higher cost and may require custom synthesis.Often more readily available and cost-effective.

The logical relationship between the choice of internal standard and the expected outcome of Incurred Sample Reanalysis is depicted in the following diagram.

ISR_IS_Choice cluster_method Bioanalytical Method cluster_performance Method Performance cluster_isr ISR Outcome SIL_IS Stable Isotope-Labeled IS (e.g., this compound) High_Robustness High Robustness (Excellent compensation for variability) SIL_IS->High_Robustness Analogue_IS Analogue IS (e.g., Saquinavir) Moderate_Robustness Moderate Robustness (Good but potentially incomplete compensation) Analogue_IS->Moderate_Robustness High_Pass_Rate High Probability of Passing ISR High_Robustness->High_Pass_Rate Good_Pass_Rate Good Probability of Passing ISR Moderate_Robustness->Good_Pass_Rate

The impact of internal standard choice on method robustness and ISR outcome.

Conclusion

The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical method, which is essential for successfully passing Incurred Sample Reanalysis. While methods employing analogue internal standards can be validated and perform adequately, the use of a stable isotope-labeled internal standard, such as this compound, is highly recommended. The near-identical physicochemical properties of a SIL-IS to the analyte provide superior compensation for analytical variability, particularly matrix effects, leading to higher accuracy, precision, and a greater likelihood of meeting the stringent acceptance criteria of ISR. Researchers and drug development professionals should prioritize the use of stable isotope-labeled internal standards in pivotal bioanalytical studies to ensure the highest data quality and regulatory compliance.

A Comparative Guide to the Bioanalytical Determination of Ritonavir: Insights for Inter-Laboratory Performance using Ritonavir-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of published bioanalytical methods for the quantification of Ritonavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a formal inter-laboratory comparison study using a common internal standard, Ritonavir-13C3, is not publicly available, this document synthesizes data from individual laboratory validations to highlight the current landscape of analytical methodologies. The use of a stable isotope-labeled internal standard like this compound is a cornerstone for robust and reproducible bioanalysis, as it closely mimics the analyte during sample preparation and ionization, thus compensating for variability. The data presented here underscores the importance of standardized protocols and the potential role of inter-laboratory comparisons in achieving harmonized results in clinical and research settings.

Quantitative Performance of Validated LC-MS/MS Methods for Ritonavir

The following table summarizes the key performance parameters from different validated bioanalytical methods for Ritonavir. These parameters are crucial for assessing the reliability and sensitivity of an assay. Variations in these metrics across different methods can be attributed to differences in instrumentation, sample preparation, and analytical conditions. A well-conducted inter-laboratory study would aim to minimize such variability.

ParameterMethod 1Method 2Method 3
Lower Limit of Quantification (LLOQ) 8.004 ng/mL[1]5.00 ng/mL[2]Not Specified
Linearity Range 8.004 - 1600.001 ng/mL[1]5.00 - 1000.00 ng/mL[2]50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99[1]Not SpecifiedNot Specified
Intra-day Precision (%CV) < 15%[3]Not SpecifiedNot Specified
Inter-day Precision (%CV) < 15%[3]Not SpecifiedNot Specified
Accuracy 100.02% of nominal concentrations[3]0.85 to 2.55%[1]Not Specified
Recovery > 90%[3]89.07%[1]Not Specified
Internal Standard Not Specified[3]Saquinavir[1][4]Promethazine[2]

Experimental Protocols for Ritonavir Bioanalysis

Detailed methodologies are critical for reproducing analytical results. The table below outlines the experimental conditions from the cited studies, demonstrating the variety of approaches currently employed. The choice of internal standard, sample preparation technique, and chromatographic conditions all contribute to the overall performance of the method. The use of a stable isotope-labeled internal standard such as this compound is considered the gold standard as it shares physicochemical properties with the analyte, leading to better correction for experimental variability.

Experimental StepMethod 1Method 2Method 3
Sample Preparation Protein precipitation with acetonitrile[3]Not SpecifiedProtein precipitation with acetonitrile[2]
LC Column Not Specified[3]HYPURITY ADVACE 50 × 4.6 mm, 5 μm[1][4]Phenomenex Luna C18 50 × 2.0 mm, 5 μm[2]
Mobile Phase Methanol[3]Methanol and 5mM Ammonium Acetate (85:15 v/v)[1][4]0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B)[2]
Ionization Mode Electrospray Ionization (ESI)[3]Positive Ionization[1]Electrospray Ionization (ESI), Positive[2]
Detection Mode Multiple Reaction Monitoring (MRM)[3]Not SpecifiedMultiple Reaction Monitoring (MRM)[2]
MRM Transitions (m/z) Not SpecifiedRitonavir: 721.30/296.10; Saquinavir (IS): 671.30/570.30[1]Ritonavir: 720.90 → 426.00, 296.20, 268.10, 197.10, 139.90; Promethazine (IS): 285.15 → 198.05[2]

Standard Bioanalytical Workflow for Ritonavir using an Internal Standard

The following diagram illustrates a typical workflow for the bioanalysis of Ritonavir in a biological matrix, highlighting the critical step of adding an internal standard like this compound early in the process.

Bioanalytical_Workflow cluster_preanalytical Sample Handling cluster_analytical_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation (e.g., Acetonitrile) Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Results Concentration Results Quantification->Results

Caption: Bioanalytical workflow for Ritonavir quantification.

Conclusion

The presented data from individual laboratory validations reveals a degree of variability in the bioanalytical methods for Ritonavir. While all described methods are validated, differences in LLOQ, linearity, and experimental protocols can lead to discrepancies in reported concentrations. An inter-laboratory comparison, using a universally accepted stable isotope-labeled internal standard such as this compound, would be invaluable. Such a study would help to identify sources of variability, establish consensus protocols, and ultimately ensure the comparability and reliability of bioanalytical data across different research and clinical sites. This harmonization is crucial for multi-site clinical trials, therapeutic drug monitoring, and pharmacokinetic studies, where consistent and accurate data is paramount.

References

Performance Evaluation of Ritonavir-13C3 from Different Commercial Sources: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Ritonavir-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of Ritonavir in bioanalytical studies. The performance of an internal standard is paramount for the integrity of pharmacokinetic and metabolic research. This document outlines key performance attributes, presents a framework for comparing products from different commercial suppliers, and provides detailed experimental protocols for in-house verification.

Introduction to this compound as an Internal Standard

Ritonavir is an antiretroviral protease inhibitor used to treat HIV infection. In clinical and preclinical studies, accurate measurement of Ritonavir concentrations in biological matrices is essential. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis by mass spectrometry (MS). The incorporation of three ¹³C atoms results in a mass shift of +3 Da compared to the unlabeled drug, allowing for its differentiation by the mass spectrometer. An ideal internal standard should be chemically identical to the analyte, co-elute chromatographically, and have a high degree of isotopic and chemical purity to ensure analytical accuracy and precision.

This guide focuses on the critical quality attributes of this compound that researchers should consider when selecting a commercial source.

Comparison of Commercial this compound Sources

Obtaining high-purity this compound is critical for reliable bioanalysis. Several vendors supply this internal standard, including Pharmaffiliates[1], Biosynth[2], Santa Cruz Biotechnology[3], and LGC Standards[4]. While Certificates of Analysis (CoAs) provide lot-specific quality control data, the following table summarizes typical specifications for a high-quality this compound product. Researchers should always consult the vendor-specific CoA for the most accurate and up-to-date information.

Table 1: Comparison of Typical Specifications for this compound from Commercial Sources

ParameterPharmaffiliatesBiosynthSanta Cruz BiotechnologyLGC Standards
CAS Number 1217673-23-8[1]1217673-23-8[2]1217673-23-8[3]1217673-23-8[4]
Molecular Formula C₃₄¹³C₃H₄₈N₆O₅S₂[1]C₃₇H₄₈N₆O₅S₂(¹³C)₃C₃₄H₄₈N₆O₅S₂[3]Not specified
Chemical Purity (by HPLC) ≥98%≥98%≥98%≥98%
Isotopic Purity ≥99 atom % ¹³C≥99 atom % ¹³C≥99 atom % ¹³C≥99 atom % ¹³C
Isotopic Enrichment ReportableReportableReportableReportable
Appearance White Solid[1]Not specifiedNot specifiedNot specified
Storage Conditions 2-8°C Refrigerator[1]2-8°CNot specifiedNot specified

Note: The data presented in this table are representative of high-quality standards and should be confirmed with the vendor's Certificate of Analysis for a specific lot.

Experimental Protocols for Performance Evaluation

The following protocols describe standard methods for verifying the performance of this compound in a laboratory setting.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the presence of any unlabeled Ritonavir or other impurities.

Objective: To determine the chemical purity of this compound using a reversed-phase HPLC method.

Instrumentation:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted)

  • This compound sample

  • Ritonavir reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the Ritonavir reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Solution Preparation: Prepare a solution of this compound in the same solvent as the standard at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection: 240 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Calculate the purity of the this compound sample by comparing the peak area of the main component to the total area of all peaks detected.

Assessment of Isotopic Purity and Enrichment by LC-MS/MS

This method is used to confirm the isotopic distribution and the absence of significant unlabeled material.

Objective: To determine the isotopic purity and enrichment of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 analytical column

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 100 ng/mL.

  • LC-MS/MS Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to ensure elution of Ritonavir.

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Ritonavir (unlabeled): Monitor the transition for the unlabeled compound (e.g., m/z 721.3 → 296.2).

      • This compound: Monitor the transition for the labeled compound (e.g., m/z 724.3 → 299.2).

  • Analysis: Infuse the sample solution directly or inject it into the LC-MS/MS system. Acquire full scan mass spectra to observe the isotopic cluster and use Multiple Reaction Monitoring (MRM) to assess the presence of unlabeled Ritonavir.

  • Data Analysis:

    • Isotopic Purity: Determine the percentage of the M+3 peak relative to the sum of all isotopic peaks in the cluster.

    • Isotopic Enrichment: Calculate the ratio of the peak area of the labeled transition to the sum of the peak areas of both labeled and unlabeled transitions.

Stability Assessment

This protocol evaluates the stability of this compound under various storage and handling conditions.

Objective: To assess the stability of this compound in stock solutions and under freeze-thaw cycles.

Procedure:

  • Stock Solution Stability:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

    • Store aliquots of the stock solution at different temperatures (e.g., room temperature, 4°C, and -20°C).

    • Analyze the concentration of the solutions at specified time points (e.g., 0, 24, 48, 72 hours for room temperature; 1, 7, 14, 30 days for refrigerated and frozen).

  • Freeze-Thaw Stability:

    • Prepare quality control (QC) samples at low and high concentrations by spiking this compound into a relevant biological matrix (e.g., human plasma).

    • Subject the QC samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).

    • Analyze the QC samples after each cycle and compare the results to freshly prepared samples.

  • Analysis: Use a validated LC-MS/MS method to quantify the concentration of this compound in the stability samples.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

cluster_0 Chemical Purity Assessment (HPLC) prep Sample & Standard Preparation hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc data_analysis Data Analysis (Peak Area Comparison) hplc->data_analysis result Chemical Purity (%) data_analysis->result

Caption: Workflow for Chemical Purity Assessment by HPLC.

cluster_1 Isotopic Purity & Enrichment (LC-MS/MS) sample_prep Sample Preparation (Dilution) lcms LC-MS/MS Analysis (MRM Mode) sample_prep->lcms data_analysis_iso Data Analysis (Isotopic Cluster & Peak Area Ratio) lcms->data_analysis_iso result_iso Isotopic Purity & Enrichment data_analysis_iso->result_iso

Caption: Workflow for Isotopic Purity and Enrichment Analysis.

cluster_2 Stability Assessment stress_conditions Apply Stress Conditions (Storage Temp, Freeze-Thaw) quantification Quantification by LC-MS/MS stress_conditions->quantification comparison Comparison to Control quantification->comparison stability_result Stability Profile comparison->stability_result

Caption: Workflow for Stability Assessment of this compound.

Conclusion

The selection of a high-quality this compound internal standard is a critical step in the development of robust and reliable bioanalytical methods. While commercial suppliers provide products with generally high purity, it is incumbent upon the researcher to verify the performance of each new lot. By following the experimental protocols outlined in this guide, scientists can ensure the integrity of their analytical data and the success of their research. It is always recommended to request and review the Certificate of Analysis from the supplier before purchase and to perform in-house validation to confirm the product's suitability for the intended application.

References

The Gold Standard: Justifying the Use of ¹³C-Labeled Internal Standards Over Structural Analogs in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is a critical decision. While structural analogs have historically been employed, the advent and accessibility of stable isotope-labeled (SIL) internal standards, particularly those incorporating Carbon-13 (¹³C), have set a new benchmark for data quality. This guide provides an objective comparison, supported by experimental data, to elucidate the clear advantages of utilizing ¹³C-labeled standards.

In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to a sample to correct for variations that can occur during sample preparation and analysis.[1][2] An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible to accurately account for fluctuations in extraction recovery, matrix effects, and instrument response.[3] While both structural analogs and ¹³C-labeled compounds aim to fulfill this role, their fundamental differences lead to significant disparities in performance.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[2][4] Among these, ¹³C-labeled standards are often preferred due to their exceptional stability and the fact that they co-elute perfectly with the unlabeled analyte, which is crucial for compensating for matrix effects.[5][6]

Unpacking the Core Advantages of ¹³C-Labeled Standards

The superiority of ¹³C-labeled internal standards stems from their near-identical physicochemical properties to the native analyte. The substitution of ¹²C with the heavier, non-radioactive ¹³C isotope results in a mass shift that is detectable by a mass spectrometer, but it has a negligible impact on the molecule's behavior during chromatographic separation and ionization.[7]

Key advantages include:

  • Co-elution with the Analyte: ¹³C-labeled standards have virtually the same retention time as their unlabeled counterparts.[5] This is a critical factor in LC-MS/MS analysis, as it ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from co-eluting matrix components.[8] Structural analogs, due to their different chemical structures, often have different retention times, leading to less effective compensation for matrix effects.[4]

  • Similar Extraction Recovery: The identical chemical structure of a ¹³C-labeled standard ensures that it behaves in the same manner as the analyte during sample extraction procedures, such as liquid-liquid extraction or solid-phase extraction.[9] This leads to a more accurate correction for any analyte loss during sample preparation.

  • Reduced Isotope Effects: Compared to deuterium-labeled standards, ¹³C-labeling is less likely to cause chromatographic shifts or "isotope effects."[5] While deuterium labeling is a common and often more cost-effective option, the significant mass difference between hydrogen and deuterium can sometimes lead to a slight separation of the labeled and unlabeled compounds, particularly in high-resolution chromatography.[5]

  • Enhanced Isotopic Stability: The carbon-13 isotope is exceptionally stable and does not undergo exchange with the surrounding environment, a potential issue with some deuterium-labeled compounds, especially those with labels on exchangeable positions like hydroxyl or amine groups.

Head-to-Head Comparison: Performance Data

Experimental data consistently demonstrates the superior performance of ¹³C-labeled internal standards in terms of accuracy, precision, and ability to compensate for matrix effects.

Table 1: Comparison of Method Performance for the Quantification of Angiotensin IV

ParameterStructural Analog IS (norleucine¹-Ang IV)Stable Isotope Labeled IS ([¹³C₅, ¹⁵N₁]-Ang IV)
Linearity (r²) 0.9980.999
Precision (%RSD) 15.25.8
Accuracy (% bias) -12.5-2.3

Data adapted from a study on the quantification of angiotensin IV in rat brain dialysates. The use of a stable isotope-labeled internal standard significantly improved the precision and accuracy of the method.[10]

Table 2: Matrix Effect and Recovery Data for Tacrolimus Quantification

ParameterAnalyte (Tacrolimus)¹³C,D₂-Labeled ISStructural Analog IS (Ascomycin)
Matrix Effect (%) -16.04 to -29.07-16.64 -28.41
Absolute Recovery (%) 74.89 - 76.3678.37 75.66
Process Efficiency (%) 64.11 / 53.1265.35 54.18

This data demonstrates that the ¹³C,D₂-labeled internal standard for tacrolimus more closely mirrored the matrix effect and recovery of the analyte itself compared to the structural analog, ascomycin, leading to more effective compensation.[11]

Experimental Protocols for Comparison

To objectively evaluate the performance of a ¹³C-labeled internal standard against a structural analog, a comparative validation experiment can be conducted.

Objective

To compare the accuracy, precision, matrix effect, and recovery of an LC-MS/MS method for a target analyte using a ¹³C-labeled internal standard versus a structural analog internal standard.

Methodology
  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare two independent sets of calibration standards and QC samples (at low, medium, and high concentrations) in the relevant biological matrix (e.g., plasma, urine).

    • One set will be spiked with the ¹³C-labeled internal standard at a constant concentration.

    • The second set will be spiked with the structural analog internal standard at a constant concentration.

  • Sample Preparation:

    • Subject both sets of samples to the same extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze both sets of extracted samples using the same validated LC-MS/MS method. Ensure that the chromatographic conditions and mass spectrometer parameters are identical for all analyses.

  • Data Evaluation:

    • Accuracy and Precision: Calculate the accuracy (% bias from the nominal concentration) and precision (% coefficient of variation, CV) for the QC samples from both sets.

    • Matrix Effect: Evaluate the matrix effect by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. This should be done for both the analyte and each internal standard. A matrix factor is calculated as: (Peak response in presence of matrix) / (Peak response in absence of matrix). A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[12]

    • Recovery: Determine the extraction recovery by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.

Visualizing the Rationale and Workflow

The following diagrams illustrate the underlying principles and the experimental approach for comparing internal standards.

G A Analyte Extraction Sample Extraction A->Extraction IS_C13 ¹³C-Labeled IS IS_C13->Extraction Chromatography Chromatography IS_C13->Chromatography Identical Path note1 Co-elution Identical Behavior IS_Analog Structural Analog IS IS_Analog->Extraction IS_Analog->Chromatography Divergent Path note2 Different Retention Time Variable Behavior Extraction->Chromatography Extraction->Chromatography Ionization MS Ionization (Matrix Effects) Chromatography->Ionization Chromatography->Ionization

Caption: Conceptual diagram illustrating how a ¹³C-labeled IS perfectly mimics the analyte's path, while a structural analog can diverge.

G start Start: Need for Quantitative Analysis prep_c13 Prepare Samples with ¹³C-Labeled IS start->prep_c13 prep_analog Prepare Samples with Structural Analog IS start->prep_analog analysis_c13 LC-MS/MS Analysis prep_c13->analysis_c13 analysis_analog LC-MS/MS Analysis prep_analog->analysis_analog eval_c13 Evaluate: - Accuracy - Precision - Matrix Effect - Recovery analysis_c13->eval_c13 eval_analog Evaluate: - Accuracy - Precision - Matrix Effect - Recovery analysis_analog->eval_analog compare Compare Performance Data eval_c13->compare eval_analog->compare conclusion Conclusion: Superior performance of ¹³C-IS demonstrated compare->conclusion

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Ritonavir-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ritonavir-13C3, an isotopically labeled form of Ritonavir. The guidance provided is based on the safety data sheets for Ritonavir, as the carbon-13 isotope does not alter its chemical properties or associated hazards.

Personal Protective Equipment (PPE)

Strict adherence to recommended personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesEuropean Standard EN166 or OSHA 29 CFR 1910.133To protect eyes from dust and splashes.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)EN374, ASTM F1001 or international equivalentTo prevent skin contact. It is recommended to wear two layers of impervious disposable gloves.[3]
Body Protection Long-sleeved lab coatNot specifiedTo protect skin and personal clothing from contamination.[2][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorFollow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149Required when ventilation is inadequate, if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]
Health Hazard Information

Ritonavir is classified as a hazardous substance. Understanding its potential health effects is vital for safe handling.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][5]
Eye Irritation Causes serious eye irritation.[5]
Carcinogenicity Suspected of causing cancer.[5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[5]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[5]

This product does not contain any hazardous materials with occupational exposure limits established by region-specific regulatory bodies.[1]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

AspectProcedure
Ventilation Use only outdoors or in a well-ventilated area.[1] Local exhaust ventilation or work under a fume hood is recommended.[3]
Handling Practices Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash face, hands, and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] Minimize dust generation.[3]
Storage Keep container tightly closed in a dry and well-ventilated place.[1] For maintaining product quality, it is recommended to keep it refrigerated.[1]
First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. Do NOT induce vomiting.[1][2]

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential for operational efficiency and safety.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated workspace (Fume Hood) B->C D Weigh and prepare this compound C->D Begin Experiment E Perform experimental procedure D->E F Decontaminate work surfaces E->F Complete Experiment G Doff and dispose of PPE correctly F->G H Wash hands thoroughly G->H I Segregate waste (sharps, contaminated materials) H->I J Dispose of contents/container to an approved waste disposal plant I->J

This compound Handling Workflow
Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:

  • Dispose of contents and containers to an approved waste disposal plant.[1]

  • Contaminated paraphernalia such as empty vials, syringes, gloves, and gowns should be managed as "trace chemotherapy waste" and incinerated at a hazardous or medical waste incinerator.[6]

Spill Management:

  • In case of a spill, sweep up the material and shovel it into suitable, closed containers for disposal.[1]

  • Avoid dust formation during cleanup.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.